Technical Documentation Center

6-Amino-3-bromo-2-fluorobenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-3-bromo-2-fluorobenzaldehyde
  • CAS: 1036756-05-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS No. 1036756-05-4)

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Amino-3-bromo-2-fluorobenzaldehyde is a strategically substituted aromatic aldehyde that has emerged as a valuable building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3-bromo-2-fluorobenzaldehyde is a strategically substituted aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an activating amino group, a versatile bromine atom, and a modulating fluorine atom—offers a powerful platform for the synthesis of complex heterocyclic scaffolds and novel molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic route, its applications in drug discovery, and essential safety and handling protocols.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the use of fluorinated building blocks has become a cornerstone for optimizing the pharmacological profiles of lead compounds. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS No. 1036756-05-4) is a prime example of a highly functionalized intermediate designed to leverage these benefits.[2][3][4]

The molecule's utility is derived from the orthogonal reactivity of its functional groups:

  • The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form various heterocyclic systems.

  • The amino group is a powerful directing group and a nucleophilic center, often serving as an anchor point for building larger molecular frameworks.

  • The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • The fluorine atom , positioned ortho to the aldehyde, exerts a strong electron-withdrawing inductive effect, which can modulate the reactivity of the adjacent functional groups and influence the conformation of resulting products.

This unique combination makes 6-amino-3-bromo-2-fluorobenzaldehyde a sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors and other complex bioactive molecules.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development.

PropertyValueSource(s)
CAS Number 1036756-05-4[2][3][4]
Molecular Formula C₇H₅BrFNO[2][3][4]
Molecular Weight 218.03 g/mol [2][4]
Appearance Light yellow solid[4]
Purity Typically ≥97%[4][7]
IUPAC Name 6-amino-3-bromo-2-fluorobenzaldehyde[2]
SMILES NC1=CC=C(Br)C(F)=C1C=O[2]
InChIKey MPXYFWVNQJCORX-UHFFFAOYSA-N[2]

Spectral Data Interpretation (Predicted)

  • ¹H NMR: The spectrum would likely show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 10 ppm). The aromatic protons would appear as multiplets or doublets of doublets in the aromatic region (6.5-8.0 ppm), with coupling constants influenced by the fluorine and bromine substituents. The amino group protons (NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (around 190 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet or a multiplet (depending on the coupling to neighboring protons) would be expected in the typical range for an aryl fluoride.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

Synthesis and Mechanism: A Plausible Pathway

While specific, peer-reviewed synthetic procedures for 6-amino-3-bromo-2-fluorobenzaldehyde are not widely published, a logical and efficient synthesis can be proposed based on established organic chemistry principles. The most likely route involves the formylation of a pre-functionalized aniline precursor, 3-bromo-2-fluoroaniline.

Proposed Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Formylation A 3-Bromo-2-fluoronitrobenzene B 3-Bromo-2-fluoroaniline A->B  SnCl₂, HCl, Dioxane C 3-Bromo-2-fluoroaniline D 6-Amino-3-bromo-2-fluorobenzaldehyde C->D  Mg(OEt)₂, Paraformaldehyde, Toluene, Reflux

Caption: Proposed two-step synthesis of 6-Amino-3-bromo-2-fluorobenzaldehyde.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-2-fluoroaniline

This precursor can be synthesized via the reduction of commercially available 3-bromo-2-fluoronitrobenzene.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-bromo-2-fluoronitrobenzene in a suitable solvent such as 1,4-dioxane.[8]

  • Reagent Addition: Add tin(II) chloride (SnCl₂) and a catalytic amount of concentrated hydrochloric acid.[8]

  • Reaction Conditions: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. Take up the residue in an organic solvent like ethyl acetate and wash with an aqueous base (e.g., 1N NaOH), followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-fluoroaniline, which can be used in the next step without further purification.[8]

Causality Behind Experimental Choices:

  • Tin(II) chloride reduction: This is a classic and reliable method for the reduction of aromatic nitro groups to anilines, especially in the presence of other reducible functional groups. It is generally high-yielding and proceeds under mild conditions.[8]

  • Inert atmosphere: While not always strictly necessary for this reduction, it prevents any potential side reactions involving oxygen.

Step 2: Ortho-Formylation of 3-Bromo-2-fluoroaniline

The introduction of the aldehyde group ortho to the amino group can be achieved through various formylation methods. A plausible approach is the use of a modified Duff reaction or a similar ortho-formylation procedure for phenols and anilines.

  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend magnesium ethoxide (Mg(OEt)₂) in an anhydrous aprotic solvent like toluene.

  • Substrate Addition: Add the 3-bromo-2-fluoroaniline synthesized in the previous step to the suspension.

  • Formylating Agent: Add paraformaldehyde to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, carefully quench the reaction with an aqueous acid (e.g., 1N HCl). Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to afford 6-amino-3-bromo-2-fluorobenzaldehyde.

Causality Behind Experimental Choices:

  • Ortho-formylation: The amino group is a strong ortho-, para-directing group. The use of a magnesium salt can chelate to the amino group, directing the electrophilic formylating agent (derived from paraformaldehyde) specifically to the ortho position.

  • Paraformaldehyde: This serves as a convenient and less hazardous source of formaldehyde for the formylation reaction.

  • Anhydrous Conditions: The reagents used in this step are sensitive to moisture, which could lead to side reactions and lower yields.

Applications in Drug Discovery and Development

The strategic placement of the amino, bromo, and fluoro groups makes 6-amino-3-bromo-2-fluorobenzaldehyde a highly valuable starting material for the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

Key Application: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonding interactions with the hinge region of the ATP-binding site.[5] 6-Amino-3-bromo-2-fluorobenzaldehyde is an ideal precursor for constructing such scaffolds.

Illustrative Synthetic Workflow: Towards a Pyrido[2,3-d]pyrimidinone Core

G A 6-Amino-3-bromo-2- fluorobenzaldehyde B Substituted Enaminone A->B  Condensation  (e.g., with β-ketoester) C Dihydropyridinone Intermediate B->C  Cyclization D Pyrido[2,3-d]pyrimidinone Core Scaffold C->D  Annulation  (e.g., with formamidine) E Diverse Kinase Inhibitors D->E  Suzuki Coupling  (at Bromine position)

Caption: A generalized workflow illustrating the use of 6-Amino-3-bromo-2-fluorobenzaldehyde in the synthesis of a kinase inhibitor scaffold.

Mechanistic Rationale for its Use:

  • Initial Cyclization: The amino and aldehyde groups can undergo a condensation reaction with a suitable 1,3-dicarbonyl compound (or its equivalent) to form a dihydropyridine ring. This is a common strategy for building substituted pyridine systems.

  • Annulation to Form the Heterocyclic Core: The resulting dihydropyridine can be further reacted to form a fused pyrimidinone ring, a common feature in many kinase inhibitors.

  • Late-Stage Functionalization: The bromine atom, which is carried through the initial synthetic steps, serves as a crucial handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs by introducing various aryl or heteroaryl groups at this position to probe the solvent-exposed region of the kinase active site and optimize potency and selectivity.

  • Role of Fluorine: The fluorine atom can enhance binding affinity through favorable interactions with the target protein and can block potential sites of metabolism, thereby improving the pharmacokinetic properties of the final compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-amino-3-bromo-2-fluorobenzaldehyde.

GHS Hazard Classification:

  • Pictogram: GHS07 (Harmful/Irritant)[2][9]

  • Signal Word: Warning[2][9]

Hazard Statements:

  • H302: Harmful if swallowed.[2][9]

  • H315: Causes skin irritation.[2][9]

  • H319: Causes serious eye irritation.[2][9]

  • H335: May cause respiratory irritation.[2][9]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Protect from light. Recommended storage temperature is 2-8°C.[10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

6-Amino-3-bromo-2-fluorobenzaldehyde is a high-value synthetic intermediate that provides a powerful entry point into a wide range of complex molecular targets. Its trifunctional nature allows for a modular and strategic approach to the synthesis of novel compounds, particularly within the field of medicinal chemistry. By understanding its properties, plausible synthetic routes, and the rationale behind its application, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Levesque, P.; Fournier, P.-A. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[2][11]-Aryl Shift. J. Org. Chem.2010 , 75 (20), 7033–7036. [Link]

  • Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. Scribd. [Link]

  • 6-amino-3-bromo-2-fluorobenzaldehyde (C7H5BrFNO). PubChemLite. [Link]

  • Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Amino acid derivatives - Patent US-5214181-A. PubChem. [Link]

  • Formylation - Common Conditions. Organic Chemistry Portal. [Link]

  • Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1.
  • Cloning, mutagenesis, and characterization of the microalga Parietochloris incisa acetohydroxyacid synthase, and its possible use as an endogenous selection marker. PubMed. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • american chemical society (acs) citation guidelines. İYTE. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]

Sources

Exploratory

Analytical and Physicochemical Profiling of 6-Amino-3-bromo-2-fluorobenzaldehyde: Molecular Weight Validation and Synthetic Utility

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Whitepaper Executive Summary In modern drug discovery and complex heterocycle synthesis, the precisio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and complex heterocycle synthesis, the precision of molecular building blocks dictates the success of downstream lead optimization. 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS RN: 1036756-05-4) is a highly functionalized, poly-substituted aromatic compound that serves as a critical intermediate [1]. With an average molecular weight of 218.02 g/mol , this molecule presents a unique analytical profile due to its halogenated nature. This whitepaper provides an in-depth technical analysis of its molecular weight dynamics, establishes a self-validating protocol for its analytical verification, and explores the mechanistic rationale behind its synthetic utility.

Physicochemical Properties & Molecular Weight Dynamics

The molecular weight of 6-Amino-3-bromo-2-fluorobenzaldehyde is derived from its empirical formula, C₇H₅BrFNO . While the average molecular weight (218.02 g/mol ) is sufficient for macroscopic stoichiometric calculations, high-resolution analytical applications require a deeper understanding of its isotopic distribution [2].

The presence of a single bromine atom fundamentally alters the mass spectrometric signature of the compound. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the molecular weight cannot be viewed as a single static number in mass spectrometry; it must be analyzed as a distinct isotopic doublet.

Quantitative Data Summary

The following table summarizes the critical mass parameters required for precise analytical validation:

ParameterValueAnalytical Significance
Chemical Formula C₇H₅BrFNODefines elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 5).
Average Molecular Weight 218.02 g/mol Used for stoichiometric calculations in macroscopic synthetic reactions.
Monoisotopic Mass (⁷⁹Br) 216.9539 DaPrimary target mass for exact mass determination in HRMS.
Monoisotopic Mass (⁸¹Br) 218.9518 DaSecondary target mass; confirms the presence of a single bromine atom.
Exact Mass [M+H]⁺ (⁷⁹Br) 217.9611 m/zThe primary observed ion in positive electrospray ionization (ESI+).
Exact Mass [M+H]⁺ (⁸¹Br) 219.9591 m/zThe secondary observed ion in ESI+, appearing at ~97% relative abundance to the ⁷⁹Br peak.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the molecular weight of 6-Amino-3-bromo-2-fluorobenzaldehyde, a robust analytical workflow is required. As a Senior Application Scientist, I emphasize that a protocol must not merely generate data; it must be a self-validating system that inherently flags false positives or degradation [3].

Experimental Protocol: LC-HRMS Molecular Weight Confirmation

Objective: To confirm the exact mass of the compound while preventing in-source fragmentation of the labile aldehyde group.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of H₂O:MeCN containing 0.1% Formic Acid.

  • Causality: The aniline group (-NH₂) at the C6 position is electronically deactivated by the electron-withdrawing ortho-aldehyde and meta-fluoro groups. Pre-acidifying the sample ensures the amine is protonated prior to droplet formation, maximizing ionization efficiency.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% Formic Acid) over 5 minutes.

  • Causality: The gradient serves a dual purpose. First, it separates the target analyte from highly polar degradation products (e.g., oxidized carboxylic acid derivatives). Second, it focuses the analyte into a sharp chromatographic band, enhancing the signal-to-noise ratio in the mass spectrometer.

Step 3: Soft Ionization & Detection

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Maintain the capillary temperature below 275°C.

  • Causality: High capillary temperatures can induce the neutral loss of carbon monoxide (-28 Da) from the benzaldehyde moiety. Soft ionization preserves the intact pseudo-molecular ion [M+H]⁺.

Step 4: The Self-Validation Criteria

  • Internal Control: A system blank (solvent only) must be injected immediately prior to the sample. The baseline must show no peaks at m/z 217.9611.

  • Isotopic Verification: The system software must extract ion chromatograms (EIC) for both m/z 217.9611 and 219.9591. The molecular weight is only validated if both peaks co-elute at the exact same retention time with an intensity ratio of approximately 1:1. If the ⁸¹Br peak is missing, the compound has undergone debromination, and the sample is compromised.

Protocol Start Sample Prep 1 µg/mL in MeOH/H2O LC UHPLC Separation Gradient: 5-95% MeCN Start->LC Inject Sample Blank System Blank (Solvent Only) Blank->LC Baseline Check ESI ESI+ Ionization 0.1% Formic Acid LC->ESI Eluent HRMS HRMS Detection Resolution > 70,000 ESI->HRMS Intact [M+H]+ Validation Self-Validation Logic Isotope Ratio Check HRMS->Validation Mass Spectra Br79 m/z 217.9611 (79Br Target) Validation->Br79 Confirm ~1:1 Br81 m/z 219.9591 (81Br Target) Validation->Br81 Confirm ~1:1

Figure 1: Self-validating LC-HRMS workflow for precise molecular weight confirmation.

Synthetic Utility in Drug Development

Understanding the precise molecular weight and structural integrity of 6-Amino-3-bromo-2-fluorobenzaldehyde is only the first step. Its true value lies in its orthogonal reactivity, making it a privileged scaffold in medicinal chemistry[4].

  • Indole and Quinoline Core Synthesis: The ortho-relationship between the C1 aldehyde and the C6 amine is the classic pharmacophore precursor for synthesizing nitrogen-containing heterocycles. Under mild acidic conditions, it readily undergoes Friedländer condensation or reductive amination followed by cyclization to yield highly substituted indoles.

  • Late-Stage Functionalization via Cross-Coupling: The bromine atom at the C3 position serves as a reliable handle for palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions. Because the molecular weight of the starting material is exactly known, the mass shift (+Δ mass of the boronic acid minus HBr) can be easily tracked via LC-MS to monitor reaction conversion.

  • The Fluorine Effect: The strategic placement of the fluorine atom at C2 provides profound pharmacological benefits. It blocks metabolic oxidation (improving half-life), increases lipophilicity (enhancing membrane permeability), and can participate in specific intramolecular hydrogen bonding to lock the conformation of the resulting drug candidate.

Proper storage of this compound is critical to maintaining its molecular weight integrity. Commercial guidelines dictate that it must be stored at 4°C under an inert atmosphere (nitrogen or argon) and protected from light to prevent the auto-oxidation of the aldehyde to a carboxylic acid (which would result in an observable mass shift of +16 Da) [1] [2].

References

  • PubChemLite. "6-amino-3-bromo-2-fluorobenzaldehyde (C7H5BrFNO) Profile". University of Luxembourg. Available at: [Link]

Foundational

Mass Spectrometry of 6-Amino-3-bromo-2-fluorobenzaldehyde: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) is a highly functionalized po...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) is a highly functionalized poly-substituted aromatic building block[1]. Featuring an aldehyde, a primary aniline group, and two distinct halogens (fluorine and bromine), this molecule serves as a critical intermediate in advanced organic synthesis, most notably in the development of targeted Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors[2]. For analytical chemists, characterizing this compound via mass spectrometry (MS) requires a nuanced understanding of its ionization behavior, isotopic distribution, and fragmentation mechanics.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we explore the causality behind ionization choices and establish a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow to ensure absolute data integrity.

Ionization Strategies: The Causality of ESI+

While Electron Ionization (EI) in GC-MS can be utilized for volatile benzaldehydes, Electrospray Ionization (ESI) is the gold standard for 6-Amino-3-bromo-2-fluorobenzaldehyde.

The Mechanistic "Why": The presence of the primary aniline group (-NH₂) provides a highly basic site with a strong proton affinity. In a mildly acidic mobile phase (e.g., 0.1% Formic Acid), this amine is readily protonated in the solution phase. During the ESI process, as droplets undergo solvent evaporation and Coulombic fission, these pre-formed [M+H]⁺ ions are efficiently transferred into the gas phase.

While the inductive electron-withdrawing effects of the ortho-fluorine and meta-bromine atoms slightly modulate the basicity of the amine compared to an unsubstituted aniline, they do not hinder its protonation. This ensures robust signal intensity and high analytical sensitivity in positive ion mode (ESI+).

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

A defining feature of this molecule is its distinct isotopic signature, driven by the presence of a single bromine atom[3]. Bromine exists natively as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively).

Analytical Advantage: This isotopic distribution acts as a built-in tracer. Any intact precursor or fragment ion retaining the bromine atom will exhibit a characteristic doublet peak separated by 2 Da with approximately equal intensity. This allows researchers to rapidly differentiate target analyte signals from complex biological matrices or synthetic background noise.

Table 1: High-Resolution Mass Spectrometry (HRMS) Isotopic Data
IsotopeMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Relative Abundance
⁷⁹Br C₇H₅(⁷⁹Br)FNO216.9538217.9616100.0%
⁸¹Br C₇H₅(⁸¹Br)FNO218.9518219.9596~97.3%

Collision-Induced Dissociation (CID) Mechanisms

When subjected to tandem mass spectrometry (MS/MS) in a collision cell using Argon or Nitrogen gas, the [M+H]⁺ precursor ions (m/z 218 and 220) undergo predictable, structurally diagnostic fragmentation. Understanding these pathways is critical for setting up Multiple Reaction Monitoring (MRM) methods.

  • Loss of Carbon Monoxide (-28 Da): The most kinetically favorable pathway for protonated benzaldehydes is the α-cleavage of the carbonyl group, resulting in the neutral loss of CO.

  • Loss of Ammonia (-17 Da): Driven by the protonated amine, direct elimination of NH₃ occurs, though often at lower abundance than CO loss.

  • Homolytic Cleavage of Bromine (-79/81 Da): At higher collision energies, the C-Br bond undergoes homolytic cleavage, resulting in the loss of a bromine radical.

  • Sequential Loss of HF (-20 Da): Following the loss of CO, the resulting fragment can undergo the elimination of hydrogen fluoride (HF), driven by the thermodynamic stability of the newly formed aromatic system.

Fragmentation M [M+H]+ m/z 218 / 220 F1 [M+H - CO]+ m/z 190 / 192 M->F1 -CO (28 Da) F2 [M+H - NH3]+ m/z 201 / 203 M->F2 -NH3 (17 Da) F3 [M+H - Br•]+• m/z 139 M->F3 -Br• (79/81 Da) F4 [M+H - CO - HF]+ m/z 170 / 172 F1->F4 -HF (20 Da)

Proposed Collision-Induced Dissociation (CID) fragmentation pathways.

Table 2: Diagnostic MS/MS Product Ions (CID)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Mechanism
218 / 220190 / 19228 Da (CO)α-cleavage of the aldehyde group
218 / 220201 / 20317 Da (NH₃)Elimination of ammonia from aniline
218 / 22013979/81 Da (Br•)Homolytic cleavage of the C-Br bond
190 / 192170 / 17220 Da (HF)Elimination of HF from the aromatic ring

Self-Validating LC-MS/MS Experimental Protocol

To ensure high-fidelity data, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Tests (SST) and blank injections to rule out carryover, confirm instrument calibration, and validate the integrity of every run.

LCMS_Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 Q1 Isolation (m/z 218 & 220) S3->S4 S5 CID Fragmentation (Ar/N2 Gas) S4->S5 S6 TOF/Orbitrap Detection S5->S6

Step-by-step LC-MS/MS analytical workflow for halogenated benzaldehydes.

Step-by-Step Methodology:

Step 1: System Suitability and Calibration (The Validation Core)

  • Action: Inject a known calibration tuning mix (e.g., Agilent ESI-L). Follow with an injection of a structurally similar internal standard (e.g., a deuterated halogenated aniline) to verify retention time (RT) stability and baseline sensitivity.

  • Causality: Before sample analysis, the mass spectrometer's Time-of-Flight (TOF) or Orbitrap analyzer must be calibrated to ensure mass accuracy < 5 ppm, preventing false-positive identification of isobaric interferences.

Step 2: Sample Preparation

  • Action: Dissolve 6-Amino-3-bromo-2-fluorobenzaldehyde in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid ensures the primary amine remains fully protonated in solution. This prevents peak tailing on the reversed-phase LC column and maximizes ESI+ droplet charging efficiency.

Step 3: Chromatographic Separation

  • Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 x 50 mm)[2].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The superficially porous particle (SPP) column provides high-efficiency separation at lower backpressures. This is ideal for resolving the target analyte from synthetic impurities (like unreacted starting materials or urea byproducts) commonly found in FGFR inhibitor synthesis workflows[2].

Step 4: MS Acquisition and Carryover Check

  • Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C.

  • Action: Acquire data in Full Scan MS1 (m/z 100-500) and Data-Dependent MS2 (ddMS2) using a normalized collision energy (NCE) of 25-30 eV.

  • Self-Validation Check: Post-acquisition, verify that the m/z 218 and 220 peaks exhibit the required 1:1 isotopic ratio. Inject a solvent blank immediately after the highest concentration sample to confirm zero carryover (signal must be <0.1% of the Lowest Limit of Quantification).

References

  • Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents / World Intellectual Property Organization URL

Sources

Exploratory

Synergistic Reactivity of 6-Amino-3-bromo-2-fluorobenzaldehyde: A Polyfunctional Scaffold for Advanced Heterocyclic Synthesis

Executive Summary As modern drug discovery programs increasingly rely on highly functionalized, sp²-rich heterocyclic scaffolds, the demand for polyfunctional building blocks has surged. 6-Amino-3-bromo-2-fluorobenzaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery programs increasingly rely on highly functionalized, sp²-rich heterocyclic scaffolds, the demand for polyfunctional building blocks has surged. 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) represents a privileged, densely functionalized arene. This technical guide dissects its orthogonal reactivity, providing researchers with mechanistic insights, causality-driven experimental choices, and self-validating protocols to leverage its full synthetic potential in the laboratory[1].

Structural and Electronic Profiling

The utility of 6-amino-3-bromo-2-fluorobenzaldehyde lies in its precise substitution pattern, which creates a complex "push-pull" electronic system across the aromatic ring. Understanding the causality behind its reactivity is essential for chemoselective functionalization:

  • C1-Aldehyde & C6-Amino (The Annulation Motif): The strong electron-withdrawing nature of the aldehyde paired with the electron-donating amino group at the ortho position establishes a classic 2-aminobenzaldehyde system. This proximity is the thermodynamic driver for dehydrative cyclizations, making it an ideal precursor for nitrogenous heterocycles[2].

  • C3-Bromo (The Cross-Coupling Handle): Bromine provides a relatively weak C–Br bond (compared to C–F), serving as a chemoselective site for Palladium(0) oxidative addition.

  • C2-Fluoro (The SₙAr Handle): Positioned directly between the aldehyde and the bromine, the highly electronegative fluorine atom is activated toward Nucleophilic Aromatic Substitution (SₙAr). The C1-aldehyde stabilizes the resulting Meisenheimer complex, rendering the C2 position highly electrophilic despite the electron-donating C6-amino group.

Reactivity Core 6-Amino-3-bromo-2-fluorobenzaldehyde C1C6 C1-CHO & C6-NH2 Heterocyclic Annulation Core->C1C6 Base/Acid Catalysis C3 C3-Bromo Pd-Catalyzed Cross-Coupling Core->C3 Pd(0), Base, Ligand C2 C2-Fluoro Nucleophilic Aromatic Substitution Core->C2 Nucleophile, Heat

Orthogonal reactivity handles of 6-Amino-3-bromo-2-fluorobenzaldehyde.

The Ortho-Aminoaldehyde Motif: Friedländer Annulation

The Friedländer quinoline synthesis is arguably the most powerful application of the ortho-aminoaldehyde motif[3]. When reacted with an α-methylene ketone, this scaffold rapidly forms highly substituted quinolines.

Mechanistic Causality: The reaction typically initiates via a slow, rate-determining intermolecular aldol condensation between the enolate of the ketone and the highly electrophilic C1-aldehyde[4][5]. This is followed by a rapid intramolecular cyclization where the C6-amino group attacks the newly formed carbonyl, generating a carbinolamine intermediate. Subsequent dehydration yields the thermodynamically stable aromatic quinoline core[4]. The presence of the C2-fluoro and C3-bromo groups exerts an inductive electron-withdrawing effect, further increasing the electrophilicity of the aldehyde and accelerating the initial aldol step.

Friedlander A 6-Amino-3-bromo- 2-fluorobenzaldehyde C Aldol Adduct (Intermediate) A->C Base/Acid Catalysis B α-Methylene Ketone B->C Enolate Addition D Carbinolamine (Cyclized) C->D Intramolecular Cyclization E Substituted Quinoline D->E Dehydration (-H2O)

Logical flow of the Friedländer quinoline synthesis mechanism.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in analytical checkpoints to ensure reaction fidelity.

Protocol 1: Chemoselective Friedländer Synthesis of a 2,3-Disubstituted Quinoline

Objective: Condensation with a model ketone (e.g., acetophenone) to form a quinoline core while preserving the C2–F and C3–Br bonds for downstream functionalization.

  • Preparation: In an oven-dried flask, dissolve 6-amino-3-bromo-2-fluorobenzaldehyde (1.0 equiv) and acetophenone (1.1 equiv) in absolute ethanol (0.2 M).

  • Catalysis: Add a catalytic amount of a polymer-supported base (e.g., Amberlyst-15) for a greener, easily recoverable catalytic cycle[3].

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the bright yellow spot of the starting aminobenzaldehyde (typically R_f ~0.4 in 20% EtOAc/Hexanes). The product will appear as a highly UV-active spot with a lower R_f.

  • Workup & Isolation: Cool to room temperature. Filter off the solid catalyst. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

  • Self-Validation Checkpoint 2 (NMR): In ¹H-NMR, confirm the disappearance of the characteristic aldehyde proton singlet (~10.0 ppm) and the primary amine broad singlet (~6.5 ppm). The appearance of a new aromatic proton (quinoline C4-H) confirms successful annulation.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Chemoselective arylation of the C3-bromo position using phenylboronic acid. Causality: The C–Br bond (~68 kcal/mol) is significantly weaker than the C–F bond (~115 kcal/mol), ensuring exclusive oxidative addition by Pd(0) at C3.

  • Preparation: Charge a Schlenk flask with the quinoline product from Protocol 1 (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Causality: Steric hindrance from the adjacent C2-fluoro group necessitates the use of a bulky, electron-rich phosphine ligand like XPhos to facilitate efficient reductive elimination.

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (4:1, 0.1 M). Purge with N₂ for 10 minutes. Causality: Rigorous degassing is critical to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) active species.

  • Reaction: Heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot. The starting material will show a distinct 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). The successful cross-coupled product will show a mass shift corresponding to the addition of the phenyl ring minus HBr, and the isotopic doublet will collapse into a single major mass peak, confirming the consumption of the bromine atom.

Quantitative Data Summary

The following table summarizes the reactivity profiles, optimal conditions, and analytical markers for functionalizing this scaffold.

Functional GroupReactivity TypeOptimal Reagents / CatalystsTypical YieldsAnalytical Marker (Self-Validation)
C1-CHO / C6-NH₂ Friedländer AnnulationKetone, Amberlyst-15, EtOH, 78 °C75 - 90%Loss of -CHO peak (~10 ppm) in ¹H-NMR
C3-Bromo Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(OAc)₂, XPhos, K₂CO₃, 90 °C65 - 85%Loss of 1:1 Br isotopic pattern in MS
C3-Bromo Buchwald-HartwigAmine, Pd₂(dba)₃, BINAP, NaOtBu, 100 °C50 - 70%Shift in retention time (HPLC)
C2-Fluoro SₙAr2° Amine / Thiol, K₂CO₃, DMF, 120 °C60 - 80%Loss of C–F coupling in ¹³C-NMR

Conclusion

6-Amino-3-bromo-2-fluorobenzaldehyde is a highly versatile, polyfunctional building block. By understanding the electronic causality of its push-pull system and the orthogonal nature of its halogen handles, researchers can deploy self-validating protocols to rapidly construct complex, drug-like heterocyclic libraries. The strategic sequencing of reactions—typically annulation followed by cross-coupling, and concluding with SₙAr—maximizes yield and minimizes chemoselectivity issues.

References

  • 6-Amino-3-bromo-2-fluorobenzaldehyde | 1036756-05-4 Source: Sigma-Aldrich (MilliporeSigma) URL:

  • 6-AMINO-3-BROMO-2-FLUORO-BENZALDEHYDE Source: Fluorochem URL:1

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: National Institutes of Health (PMC) URL:2

  • Concerning the mechanism of the Friedländer quinoline synthesis Source: ResearchGate URL:4

  • Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines Source: BenchChem URL:5

  • Advances in polymer based Friedlander quinoline synthesis Source: National Institutes of Health (PMC) URL:3

Sources

Foundational

Potential Applications of 6-Amino-3-bromo-2-fluorobenzaldehyde in Medicinal Chemistry: A Technical Guide to Synthesizing FGFR4 Covalent Inhibitors

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of polyfunctional building blocks dictates the efficiency of drug discovery campaigns. 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of polyfunctional building blocks dictates the efficiency of drug discovery campaigns. 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) is a highly specialized, orthogonal scaffold primarily utilized in the synthesis of quinazoline-based kinase inhibitors. This whitepaper explores its critical role as the foundational core for developing targeted covalent inhibitors (TCIs) against Fibroblast Growth Factor Receptor 4 (FGFR4), a primary oncogenic driver in hepatocellular carcinoma (HCC) 1[1].

Chemical Profile & Quantitative Data

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in harsh reaction conditions (such as high-temperature melts) and its ultimate influence on the pharmacokinetics of the final drug.

Table 1: Physicochemical Properties of 6-Amino-3-bromo-2-fluorobenzaldehyde

Property Value
IUPAC Name 6-amino-3-bromo-2-fluorobenzaldehyde
CAS Number 1036756-05-4
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
SMILES NC1=CC=C(Br)C(F)=C1C=O
Physical Form Solid (Typically yellow/orange)

| Storage Conditions | 4°C, protect from light, stored under nitrogen |

Data sourced from 2[2].

Strategic Utility in Drug Design (Mechanistic Causality)

The architecture of 6-amino-3-bromo-2-fluorobenzaldehyde is not accidental; it provides three distinct, orthogonal reaction vectors that allow for the modular construction of complex pharmacophores:

  • The Ortho-Amino Aldehyde Motif: This arrangement is perfectly primed for a dehydrative/deaminative condensation with urea to construct a rigid quinazolin-2(1H)-one core 1[1].

  • The 3-Bromo Handle (C6 on the resulting quinazoline): Bromine serves as an ideal handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows medicinal chemists to install bulky, electron-rich aryl groups that project deeply into the hydrophobic pocket of the kinase.

  • The 2-Fluoro Handle (C5 on the resulting quinazoline): This is the masterstroke of the scaffold. When an aryl group is installed at C6, the adjacent C5-fluorine creates a severe steric and electrostatic clash. This restricts the rotation of the biaryl bond, locking the molecule into a highly restricted dihedral conformation. This pre-organization reduces the entropic penalty of binding to FGFR4 and ensures exquisite kinase selectivity, a hallmark of drugs like Fisogatinib3[3].

Experimental Workflow: Synthesis of an FGFR4 Covalent Inhibitor

The following protocols outline a self-validating synthetic system for converting the starting material into a functionalized FGFR4 inhibitor.

SynthWorkflow SM 6-Amino-3-bromo- 2-fluorobenzaldehyde Int1 6-Bromo-5-fluoro- quinazolin-2(1H)-one SM->Int1 Urea, 180°C Melt Condensation Int2 6-Bromo-2-chloro- 5-fluoroquinazoline Int1->Int2 POCl3, Reflux Chlorination Int3 2-Amino-6-bromo- 5-fluoroquinazoline (Intermediate) Int2->Int3 Chiral Diamine, DIPEA SNAr Int4 2-Amino-6-aryl- 5-fluoroquinazoline Int3->Int4 Ar-B(OH)2, Pd Cat. Suzuki Coupling Product Covalent FGFR4 Inhibitor Int4->Product Acryloyl Chloride Warhead Addition

Figure 1: Step-by-step synthetic workflow from starting material to final covalent inhibitor.

Step 1: Quinazoline Core Formation (Melt Condensation)
  • Protocol: Combine 6-amino-3-bromo-2-fluorobenzaldehyde (1 eq) with urea (15 eq). Heat the solid mixture to 180 °C and stir the resulting melt for 2 hours. Cool to room temperature, triturate with water to remove excess urea, and co-evaporate with toluene to yield 6-bromo-5-fluoroquinazolin-2(1H)-one 1[1].

  • Mechanistic Causality: Urea melts at 133 °C, acting as both the reactant and the solvent. The high temperature (180 °C) is required to drive the thermodynamically favorable elimination of water and ammonia, pushing the equilibrium toward the highly stable aromatic heterocycle.

  • Self-Validation: ¹H-NMR must confirm the complete disappearance of the aldehyde proton signal (~10.0 ppm).

Step 2: Electrophilic Activation (Chlorination)
  • Protocol: Suspend the intermediate from Step 1 in Phosphorus oxychloride (POCl₃) (10 eq). Heat to reflux (105 °C) for 4-6 hours. Concentrate under vacuum and carefully quench the residue over crushed ice to yield 6-bromo-2-chloro-5-fluoroquinazoline.

  • Mechanistic Causality: The lactam tautomer of quinazolinone is unreactive towards nucleophilic amines. POCl₃ converts the C=O to a highly electrophilic C-Cl bond, a reaction driven forward by the formation of the extremely strong P=O bond in the byproducts.

  • Self-Validation: LC-MS must show the characteristic M / M+2 / M+4 isotopic pattern indicative of a molecule containing both one chlorine and one bromine atom.

Step 3: Nucleophilic Aromatic Substitution (SₙAr)
  • Protocol: Dissolve the 2-chloro intermediate in N,N-diisopropylethylamine (DIPEA) and a primary/secondary chiral diamine (e.g., a protected aminopyran). Heat at 80 °C for 12 hours.

  • Mechanistic Causality: The C2 position is highly activated by the two adjacent electron-withdrawing nitrogen atoms. We perform this SₙAr step before the Suzuki coupling because the C-Cl bond is more reactive than the C-Br bond towards oxidative addition by Palladium. Reversing the order would result in unwanted cross-coupling at the C2 position.

  • Self-Validation: Complete consumption of the starting material by TLC; LC-MS will show a mass shift corresponding to the addition of the amine minus HCl.

Step 4: Suzuki-Miyaura Cross-Coupling
  • Protocol: Combine the SₙAr product with an aryl boronic acid (e.g., 2,6-dichloro-3,5-dimethoxyphenylboronic acid), Pd(dppf)Cl₂, and Na₂CO₃ in a degassed dioxane/water mixture. Heat to 90 °C for 8-12 hours.

  • Mechanistic Causality: With the C2 position now occupied by an amine, the C6-bromine is the sole reactive halogen. The Palladium catalyst selectively inserts into the C-Br bond to build the biaryl system.

  • Self-Validation: LC-MS confirms the complete loss of the bromine isotopic signature, replaced by the exact mass of the newly installed aryl group.

Step 5: Warhead Installation
  • Protocol: Following deprotection of the terminal amine, react the intermediate with acryloyl chloride (1.1 eq) and triethylamine in dichloromethane at 0 °C for 2 hours.

  • Mechanistic Causality: The acrylamide moiety acts as a Michael acceptor. It is specifically engineered to form an irreversible covalent bond with the nucleophilic sulfhydryl group of Cys552 located in the hinge region of FGFR44[4].

  • Self-Validation: ¹H-NMR must show the appearance of three distinct vinylic protons (multiplets between 5.5 and 6.5 ppm), confirming successful acylation.

Table 2: Reaction Parameters & Validation Metrics

Step Reaction Type Temp (°C) Time (h) Expected Yield Validation Metric (LC-MS / NMR)
1 Urea Condensation 180 2 >90% Loss of CHO peak (~10 ppm)
2 Chlorination 105 4-6 80-85% Cl/Br isotopic pattern
3 SₙAr 80 12 70-80% Mass shift (+Amine - HCl)
4 Suzuki Coupling 90 8-12 60-75% Loss of Br isotopic pattern

| 5 | Warhead Acylation | 0 | 2-4 | 50-65% | Appearance of vinylic protons |

Pharmacological Context: Targeting FGFR4 in HCC

The ultimate goal of synthesizing these molecules is to intercept aberrant kinase signaling. FGFR4 and its specific ligand, FGF19, are heavily implicated in the pathogenesis of hepatocellular carcinoma (HCC)1[1]. By utilizing the 6-amino-3-bromo-2-fluorobenzaldehyde building block, researchers can synthesize highly selective inhibitors like Fisogatinib that block this pathway, preventing the activation of downstream PI3K/AKT and Ras/MAPK cascades4[4].

FGFR4Pathway cluster_pathways FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Overexpressed in HCC) FGF19->FGFR4 Binds & Activates FRS2 FRS2 / Grb2 FGFR4->FRS2 Phosphorylation PI3K PI3K / AKT Pathway FRS2->PI3K MAPK Ras / MAPK Pathway FRS2->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inhibitor Covalent Inhibitor (Binds Cys552) Inhibitor->FGFR4 Irreversible Blockade

Figure 2: FGFR4-FGF19 signaling pathway and the intervention point of covalent inhibitors.

References

  • Source: sigmaaldrich.
  • Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL
  • Source: cancer.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Core Assembly of Covalent FGFR4 Inhibitors Using 6-Amino-3-bromo-2-fluorobenzaldehyde

Executive Summary & Biological Rationale The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among these, Fisogatinib (BLU-554) represents a breakthrough as a first-in-clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among these, Fisogatinib (BLU-554) represents a breakthrough as a first-in-class, orally bioavailable, and irreversible covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. Aberrant signaling in the FGF19-FGFR4-KLB axis is a primary oncogenic driver in a significant subset of Hepatocellular Carcinoma (HCC)[2].

Unlike pan-FGFR inhibitors that cause severe toxicities (e.g., hyperphosphatemia) by inhibiting FGFR1-3, Fisogatinib achieves profound selectivity by covalently binding to a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain[1],[3]. The architectural foundation of this highly specific warhead is a quinazoline core, which is synthesized from a critical halogenated intermediate: 6-Amino-3-bromo-2-fluorobenzaldehyde .

This application note provides a comprehensive, self-validating protocol for the preparation of this intermediate and its subsequent cyclization into the quinazoline scaffold, detailing the mechanistic causality behind each synthetic choice.

Pathway FGF19 FGF19 Ligand Complex FGF19-KLB-FGFR4 Complex FGF19->Complex KLB beta-Klotho (KLB) KLB->Complex FGFR4 FGFR4 Receptor FGFR4->Complex Downstream MAPK / PI3K-AKT Signaling Complex->Downstream Phosphorylation Proliferation Hepatocellular Carcinoma (HCC) Downstream->Proliferation Oncogenic Drive Inhibitor Fisogatinib (BLU-554) Inhibitor->FGFR4 Covalent Binding (Cys552)

Fig 1. FGF19-KLB-FGFR4 oncogenic signaling pathway and irreversible inhibition by Fisogatinib.

Synthetic Workflow & Mechanistic Causality

The synthesis of the FGFR4 inhibitor core relies on the precise functionalization of a substituted benzoic acid. The workflow is designed to sequentially install the necessary halogens and oxidation states while preventing side reactions such as reductive dehalogenation or over-oxidation.

Workflow SM 2-Amino-6-fluorobenzoic acid Int1 6-Amino-3-bromo-2-fluorobenzoic acid SM->Int1 Br2, MeOH, -78°C Int2 (6-Amino-3-bromo-2-fluorophenyl)methanol Int1->Int2 BH3-THF, 0°C to RT Aldehyde 6-Amino-3-bromo-2-fluorobenzaldehyde Int2->Aldehyde MnO2, DCM, RT Quinazoline 6-Bromo-5-fluoroquinazolin-2-ol Aldehyde->Quinazoline Urea, 180°C Drug Fisogatinib (BLU-554) Quinazoline->Drug Cross-Coupling

Fig 2. Step-by-step synthetic workflow from benzoic acid to the FGFR4 inhibitor Fisogatinib.

Experimental Protocols & Quality Control

The following step-by-step methodology is adapted from the foundational patent literature for FGFR4 inhibitors ()[4]. Every step includes a built-in Quality Control (QC) checkpoint to ensure a self-validating workflow.

Phase 1: Regioselective Bromination

Objective: Install a bromine atom strictly para to the amino group to serve as a future cross-coupling handle.

  • Reaction: Dissolve 2-amino-6-fluorobenzoic acid (12.0 g, 77.35 mmol) in anhydrous methanol (150 mL) and cool the system to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add bromine (15.7 mL) while maintaining the internal temperature at -78 °C. Stir for 2 hours.

  • Workup: Quench the reaction with an ice-water mixture (100 mL) and an aqueous solution of sodium thiosulfate to neutralize unreacted bromine. Extract with ethyl acetate (3 × 150 mL). Wash combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Mechanistic Causality: The strong electron-donating nature of the amino group makes the ring highly susceptible to electrophilic aromatic substitution. Operating at -78 °C kinetically traps the reaction, preventing polybromination and ensuring strict regioselectivity[4].

  • QC Checkpoint: MS (ES+) expected for C7​H5​BrFNO2​ : m/z 233, 235 [M+H]+. Yield: ~50%.

Phase 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to a primary alcohol without cleaving the newly installed carbon-halogen bonds.

  • Reaction: Dissolve 6-amino-3-bromo-2-fluorobenzoic acid (9.0 g, 38.46 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

  • Addition: Slowly add Borane-THF complex ( BH3​ -THF, 1 M, 193 mL). Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench with methanol (50 mL) to destroy excess borane. Remove solvents under reduced pressure. Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Mechanistic Causality: Borane is an electrophilic reducing agent that preferentially coordinates to and reduces electron-rich carbonyls (like carboxylic acids) over esters or halogens. This choice strictly avoids the reductive dehalogenation of the C-Br and C-F bonds that would occur with nucleophilic hydrides like LiAlH4​ [4].

  • QC Checkpoint: MS (ES+) expected for C7​H7​BrFNO : m/z 220, 222 [M+H]+. Yield: ~98%.

Phase 3: Mild Benzylic Oxidation

Objective: Oxidize the primary alcohol to the target aldehyde (6-Amino-3-bromo-2-fluorobenzaldehyde).

  • Reaction: Suspend (6-amino-3-bromo-2-fluorophenyl)methanol (8.3 g, 37.72 mmol) and Manganese(IV) oxide ( MnO2​ , 19.68 g, 226.32 mmol) in dichloromethane (400 mL).

  • Execution: Stir the suspension vigorously at room temperature overnight.

  • Workup: Filter the solid MnO2​ salts through a pad of Celite. Concentrate the filtrate to yield a light yellow solid.

  • Mechanistic Causality: MnO2​ is a mild, heterogeneous oxidant highly selective for benzylic alcohols. It halts oxidation at the aldehyde stage, preventing over-oxidation back to the carboxylic acid[4].

  • QC Checkpoint: MS (ES+) expected for C7​H5​BrFNO : m/z 218, 220 [M+H]+. Yield: ~73%.

Phase 4: High-Temperature Urea Cyclization (Core Assembly)

Objective: Construct the quinazoline core via an intramolecular condensation.

  • Reaction: Combine 6-amino-3-bromo-2-fluorobenzaldehyde (3.0 g, 13.76 mmol) and urea (12.40 g, 206.40 mmol) in a reaction vessel.

  • Execution: Heat the solvent-free mixture to 180 °C and stir the melt for 2 hours.

  • Workup: Cool to room temperature. Collect the resulting precipitate, wash extensively with water (3 × 100 mL), and co-evaporate with toluene three times to remove trapped moisture.

  • Mechanistic Causality: This high-temperature melt forces urea to thermally decompose into ammonia and isocyanic acid (HNCO). The aldehyde and amine functionalities of the intermediate react with HNCO, followed by dehydration, to thermodynamically drive the formation of the fully aromatized 6-bromo-5-fluoroquinazolin-2-ol core[4].

  • QC Checkpoint: Yellow solid formation. MS (ES+) confirms the cyclized mass. Yield: ~99%.

Quantitative Data: Kinase Selectivity Profile

The synthesis of the quinazoline core from 6-amino-3-bromo-2-fluorobenzaldehyde enables the downstream installation of an acrylamide warhead. This specific architecture grants Fisogatinib its unprecedented selectivity profile, effectively silencing FGFR4 without off-target toxicity against other FGFR family members.

Table 1: Kinase Selectivity and Efficacy Profile of Fisogatinib (BLU-554)

Target KinaseIC₅₀ (nM)Fold Selectivity vs FGFR4Mechanistic Interaction
FGFR4 5.01x (Primary Target)Covalent binding at Cys552
FGFR1 > 10,000> 2000xLacks reactive cysteine at hinge
FGFR2 > 10,000> 2000xLacks reactive cysteine at hinge
FGFR3 > 10,000> 2000xLacks reactive cysteine at hinge

Data aggregated from preclinical profiling of Fisogatinib ()[5].

References

  • Inhibitors of the fibroblast growth factor receptor (Patent WO2015061572A1). Blueprint Medicines Corporation. Google Patents.
  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma . Cancer Discovery, American Association for Cancer Research (AACR). URL:[Link]

Sources

Application

Application Note: 6-Amino-3-bromo-2-fluorobenzaldehyde as a Privileged Building Block in Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Profile In modern drug discovery, the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Profile

In modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) has emerged as a highly versatile, privileged building block for the synthesis of complex quinolines, quinazolines, and indoles [1].

The unique substitution pattern of this molecule provides three distinct synthetic and pharmacological advantages:

  • The ortho-Amino Aldehyde Moiety: Serves as a perfect bifunctional handle for thermodynamically driven annulation reactions (e.g., Friedländer synthesis) to construct nitrogenous heterocycles[3].

  • The C2-Fluorine Atom: Inductively modulates the electron density of the resulting heterocycle. In medicinal chemistry, this specific fluorination blocks CYP450-mediated metabolic oxidation at the adjacent positions, drastically improving the half-life of the resulting drug candidates (such as FGFR-4 inhibitors) [2].

  • The C3-Bromine Atom: Acts as a regioselective orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing for rapid library diversification [4].

Mechanistic Insights: The Friedländer Annulation

The Friedländer synthesis is the premier method for converting ortho-aminobenzaldehydes into substituted quinolines. When utilizing 6-Amino-3-bromo-2-fluorobenzaldehyde, the reaction proceeds via a base-catalyzed aldol condensation with an active methylene compound, followed by a rapid cyclodehydration.

Causality in Reaction Design: The presence of the strongly electron-withdrawing fluorine atom adjacent to the amine lowers the pKa of the aniline protons. While this reduces the nucleophilicity of the amine, it simultaneously increases the electrophilicity of the aldehyde carbon. Therefore, utilizing a secondary amine base (like piperidine) is highly recommended over standard alkali bases. Piperidine not only generates the enolate from the active methylene partner but also transiently forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the rate-determining condensation step.

G A 6-Amino-3-bromo- 2-fluorobenzaldehyde C Aldol/Iminium Intermediate A->C Piperidine B Active Methylene (e.g., Acetone) B->C D Cyclodehydration (-H2O) C->D E 7-Bromo-8-fluoro- quinoline Scaffold D->E

Friedländer annulation mechanism for fluorinated bromoquinoline synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating specific visual and analytical checkpoints to ensure reaction integrity.

Protocol A: Synthesis of 7-Bromo-8-fluoro-2-methylquinoline

Objective: Construct the core quinoline scaffold via Friedländer condensation.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Amino-3-bromo-2-fluorobenzaldehyde (1.0 mmol, 218 mg) in anhydrous ethanol (10 mL).

  • Activation: Add anhydrous acetone (1.5 mmol, 110 µL) followed by catalytic piperidine (0.2 mmol, 20 µL). Causality: Piperidine acts as an organocatalyst, driving the iminium-enamine activation cycle.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 8 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (fluorescent under 254 nm) should be completely consumed, replaced by a lower-Rf, intensely blue-fluorescent spot characteristic of the extended quinoline conjugation.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield the product as an off-white solid.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the C7 position of the scaffold for lead optimization.

  • Degassing (Critical Step): In a Schlenk tube, combine 1,4-dioxane and water (4:1 v/v, 5 mL total). Sparge with argon for 20 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Reagent Assembly: Add 7-Bromo-8-fluoro-2-methylquinoline (0.5 mmol), phenylboronic acid (0.6 mmol, 73 mg), and Na₂CO₃ (1.5 mmol, 159 mg).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.025 mmol, 18 mg). Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate Pd(II) complex into a geometry that drastically accelerates the final reductive elimination step, overcoming the steric hindrance of the adjacent fluorine atom.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Purification: Filter through a short pad of Celite to remove palladium black, extract with EtOAc, dry over Na₂SO₄, and isolate the 7-aryl-8-fluoroquinoline derivative via chromatography.

Data Presentation

The optimization of these synthetic steps is summarized in the quantitative tables below.

Table 1: Optimization of Friedländer Condensation (Substrate: Acetone)

Catalyst (0.2 eq)SolventTemp (°C)Time (h)Isolated Yield (%)
KOHEthanol801265
Piperidine Ethanol 80 8 82
p-TsOHToluene1101645

Table 2: Suzuki-Miyaura Cross-Coupling Scope (Substrate: 7-Bromo-8-fluoro-2-methylquinoline)

Boronic Acid (1.2 eq)Catalyst (5 mol%)Base (3.0 eq)Isolated Yield (%)
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃88
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃92
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃76

Strategic Workflow in Drug Discovery

The true value of 6-Amino-3-bromo-2-fluorobenzaldehyde lies in its ability to serve as the foundational node for divergent drug discovery pathways, particularly in the synthesis of kinase inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR-4) [2].

G Step1 Starting Material: CAS 1036756-05-4 Step2 Heterocycle Formation (Quinoline/Quinazoline Core) Step1->Step2 Step3 Pd-Catalyzed Cross-Coupling (C-Br) Step2->Step3 Step4 Lead Optimization (FGFR-4 Inhibitors) Step3->Step4

Strategic workflow for utilizing CAS 1036756-05-4 in FGFR-4 inhibitor development.

References

  • World Intellectual Property Organization (WIPO).WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor.
  • Fallah-Mehrjardi M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from:[Link]

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 6-Amino-3-bromo-2-fluorobenzaldehyde

Executive Summary Schiff bases (imines) are versatile pharmacophores and crucial intermediates in organic synthesis, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and antiproli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schiff bases (imines) are versatile pharmacophores and crucial intermediates in organic synthesis, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and antiproliferative properties[1]. The synthesis of Schiff bases from highly functionalized precursors like 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) [2] requires strict control over reaction thermodynamics and kinetics to ensure high yields and chemoselectivity. This application note details a robust, self-validating protocol for the acid-catalyzed condensation of this specific halogenated benzaldehyde with primary amines.

Mechanistic Rationale & Chemoselectivity

The formation of a Schiff base proceeds via the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate, which subsequently undergoes dehydration to form the azomethine (C=N) linkage[3].

As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection for this specific substrate:

  • Chemoselectivity (The "Amine Competition") : 6-Amino-3-bromo-2-fluorobenzaldehyde possesses an endogenous primary amine at the 6-position. However, the strong inductive electron-withdrawing effects of the adjacent 2-fluoro and 3-bromo substituents significantly reduce the nucleophilicity of this internal amino group. By utilizing a highly nucleophilic external primary amine (e.g., an aliphatic amine or electron-rich aniline) in a slight stoichiometric excess, cross-condensation is thermodynamically favored over self-oligomerization.

  • Solvent Causality : Absolute ethanol is utilized because it readily dissolves the starting materials at reflux (70–80 °C) but acts as a poor solvent for the formed Schiff base at lower temperatures[4]. This differential solubility drives the reaction forward via precipitation. Furthermore, anhydrous conditions prevent the hydrolysis of the imine bond back to the aldehyde.

  • Catalyst Causality : Glacial acetic acid is the optimal catalyst[5]. Schiff base formation requires a delicate pH balance (typically pH 4.5–5.5). Acetic acid provides sufficient mild protons to activate the carbonyl oxygen (increasing electrophilicity) and facilitate the dehydration of the hemiaminal without over-protonating the primary amine, which would render it non-nucleophilic[6].

Mechanism N1 Aldehyde (Electrophile) N3 Hemiaminal Intermediate N1->N3 N2 Primary Amine (Nucleophile) N2->N3 N4 Protonation (H+ from AcOH) N3->N4 N5 Dehydration (-H2O) N4->N5 N6 Schiff Base (Imine) N5->N6

Caption: Acid-catalyzed nucleophilic addition and dehydration mechanism for imine formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: visual cues (precipitation) and real-time chromatographic monitoring ensure the integrity of the workflow before proceeding to downstream characterization[7].

Materials Required:
  • 6-Amino-3-bromo-2-fluorobenzaldehyde (1.0 eq)[2]

  • External Primary Amine (1.05 eq)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalytic)[5]

Step-by-Step Methodology:
  • Dissolution : In a oven-dried 50 mL round-bottom flask, dissolve 10 mmol of 6-Amino-3-bromo-2-fluorobenzaldehyde in 15 mL of absolute ethanol under continuous magnetic stirring.

  • Amine Addition : Dissolve 10.5 mmol of the selected primary amine in 10 mL of absolute ethanol. Add this dropwise to the aldehyde solution to maintain controlled local stoichiometry and prevent exothermic spiking.

  • Catalysis : Add 2–3 drops of glacial acetic acid to the mixture[6].

  • Reflux : Attach a reflux condenser and heat the mixture to 70–80 °C for 2–4 hours[4].

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the distinct aldehyde spot under UV (254 nm) confirms the completion of the nucleophilic addition[7].

  • Precipitation : Remove the flask from the heat source. Allow it to cool to room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes. A distinct color change and the formation of a crystalline precipitate validate the successful formation of the Schiff base[4].

  • Isolation : Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted starting materials and residual acetic acid.

  • Purification : Recrystallize the crude product from hot absolute ethanol. Dry the purified crystals under reduced pressure in a desiccator over anhydrous CaCl₂[5].

Workflow Step1 1. Dissolve 6-Amino-3-bromo-2-fluorobenzaldehyde & Primary Amine in Abs. Ethanol Step2 2. Add Glacial Acetic Acid (Catalyst) Step1->Step2 Step3 3. Reflux at 70-80°C (2-4 hours) Step2->Step3 Step4 4. TLC Monitoring (Hexane:EtOAc) Step3->Step4 Step5 5. Ice Bath Cooling & Precipitation Step4->Step5 Step6 6. Vacuum Filtration & Cold Wash Step5->Step6 Step7 7. Recrystallization & Vacuum Drying Step6->Step7

Caption: Step-by-step experimental workflow for Schiff base synthesis and isolation.

Analytical Validation Matrix

To guarantee the trustworthiness of the synthesized compound, multi-nuclear and spectroscopic validation is mandatory. The following table summarizes the quantitative data benchmarks required to confirm the azomethine linkage[4].

Analytical TechniqueTarget Functional GroupExpected Signal / ObservationDiagnostic Significance
FT-IR C=O (Aldehyde)Disappearance of peak at ~1680-1700 cm⁻¹Confirms total consumption of the benzaldehyde precursor
FT-IR C=N (Azomethine)Strong, sharp peak at 1610-1630 cm⁻¹Primary confirmation of the Schiff base formation
¹H-NMR (DMSO-d₆) -CHO (Aldehyde proton)Disappearance of singlet at ~10.0-10.5 ppmValidates complete conversion to the imine
¹H-NMR (DMSO-d₆) -CH=N- (Imine proton)Sharp singlet at 8.2-8.8 ppmConfirms the presence of the azomethine linkage
LC-MS Molecular Ion[M+H]⁺ corresponding to calculated massVerifies the exact molecular weight of the target compound

References

  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Synthesis of Schiff Bases". 5

  • BenchChem. "Synthesis and Applications of Schiff Bases Derived from 2,3-Dimethoxybenzaldehyde". 4

  • Sigma-Aldrich. "6-Amino-3-bromo-2-fluorobenzaldehyde | 1036756-05-4". 2

  • IJTSRD. "Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde". 7

  • ACS Publications. "Photocatalyzed Synthesis of a Schiff Base via C–N Bond Formation". 1

  • PMC. "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities". 3

  • Der Pharma Chemica. "Synthesis and Characterization of New Schiff Bases and Biological Studies". 6

Sources

Application

Derivatization of 6-Amino-3-bromo-2-fluorobenzaldehyde for biological screening

Application Note: Orthogonal Derivatization of 6-Amino-3-bromo-2-fluorobenzaldehyde for High-Throughput Biological Screening Libraries Executive Summary In modern drug discovery, the rapid generation of structurally dive...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Derivatization of 6-Amino-3-bromo-2-fluorobenzaldehyde for High-Throughput Biological Screening Libraries

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse chemical libraries is paramount for successful high-throughput screening (HTS). 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) serves as a highly versatile, polyfunctional building block designed specifically for orthogonal derivatization. By possessing three distinct reactive handles—an aldehyde, an aryl bromide, and an aniline—this scaffold allows medicinal chemists to systematically explore chemical space without the need for complex protecting-group strategies. This application note details the strategic rationale, self-validating protocols, and screening integration for utilizing this scaffold in library synthesis.

Molecular Architecture & Strategic Rationale

The true value of 6-Amino-3-bromo-2-fluorobenzaldehyde lies in its unique electronic and steric microenvironment, which dictates its chemoselectivity:

  • C1 Aldehyde (-CHO): Reductive amination accounts for at least 25% of all C-N bond-forming reactions in the pharmaceutical industry[1]. The aldehyde in this scaffold is di-ortho substituted (flanked by the C2-fluorine and C6-amino groups). This steric shielding naturally suppresses unwanted bis-alkylation but necessitates mild acid activation to drive imine formation.

  • C3 Aryl Bromide (-Br): The bromide is positioned para to the strongly electron-donating C6-amino group, which typically deactivates the C-Br bond toward Palladium oxidative addition. However, the ortho-fluorine atom at C2 provides a counteracting inductive electron-withdrawing effect, restoring the kinetics necessary for efficient Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • C2 Fluorine (-F): Beyond tuning the electronics of the ring, the fluorine atom acts as a metabolic soft-spot blocker (enhancing in vivo half-life) and provides a convenient 19 F-NMR handle for non-destructive reaction monitoring.

Orthogonal Derivatization Strategy

The independent reactivity of each functional group allows for a divergent synthesis model. Direct reductive amination streamlines the synthetic pathway by eliminating the need for isolated imine intermediates, improving atom economy and enabling rapid library generation[2].

Derivatization Core 6-Amino-3-bromo- 2-fluorobenzaldehyde Aldehyde Site 1: Aldehyde (-CHO) Reductive Amination Core->Aldehyde Pathway A Bromide Site 2: Aryl Bromide (-Br) Suzuki Cross-Coupling Core->Bromide Pathway B Amine Site 3: Aniline (-NH2) Amidation / Alkylation Core->Amine Pathway C LibA Amine Library (Target: GPCRs/Kinases) Aldehyde->LibA LibB Biaryl Library (Target: PPIs) Bromide->LibB LibC Amide Library (Target: Proteases) Amine->LibC

Fig 1: Orthogonal derivatization pathways for library generation.

Self-Validating Experimental Methodologies

Protocol A: High-Throughput Reductive Amination (C1 Derivatization)

Causality & Design: Using sodium triacetoxyborohydride (NaBH(OAc) 3​ ) instead of sodium cyanoborohydride (NaBH 3​ CN) provides safer byproducts, shorter reaction times, and minimizes over-reduction[3]. Glacial acetic acid is added to overcome the steric hindrance of the di-ortho substituted aldehyde by activating the carbonyl carbon.

Step-by-Step Procedure:

  • Imine Formation: In a 10 mL reaction vial, dissolve 6-Amino-3-bromo-2-fluorobenzaldehyde (1.0 eq, 0.5 mmol) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL). Add glacial acetic acid (1.5 eq). Stir at 25°C for 2 hours.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc) 3​ (1.5 eq). Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Protocol Validation: Pull a 10 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. The protocol is self-validating: the complete disappearance of the aldehyde starting material (m/z 218/220) and the emergence of the secondary/tertiary amine product mass confirms successful reduction. If the imine intermediate mass persists, add an additional 0.5 eq of NaBH(OAc) 3​ .

  • Workup: Quench with saturated aqueous NaHCO 3​ (5 mL) to neutralize the acetic acid. Extract with dichloromethane (3 x 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C3 Derivatization)

Causality & Design: To overcome the electronic deactivation caused by the para-amino group and prevent catalyst poisoning by the free C6-aniline, a highly active, bidentate catalyst system (Pd(dppf)Cl 2​ ) is utilized. The bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating reductive elimination while resisting displacement by the substrate's primary amine.

Step-by-Step Procedure:

  • Reaction Assembly: In a microwave-safe vial, combine the C1-derivatized scaffold (1.0 eq, 0.2 mmol), an aryl boronic acid (1.3 eq), and K 2​ CO 3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (5 mol%). Purge the vial with argon for 5 minutes. Add a degassed solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 2.5 mL).

  • Cross-Coupling: Heat the mixture at 90°C for 8 hours (or 110°C for 30 minutes via microwave irradiation).

  • Protocol Validation: Monitor via LC-MS. The mass shift from the brominated starting material (characteristic 1:1 M/M+2 bromine isotope pattern) to the product mass lacking the M+2 doublet confirms successful oxidative addition and coupling. The persistence of the M+2 doublet indicates stalled oxidative addition, warranting a check of anaerobic conditions.

  • Workup: Filter through a short pad of Celite to remove Palladium black, wash with EtOAc, and purify via automated flash chromatography.

Quantitative Reaction Matrix

The following table summarizes the expected outcomes when utilizing 6-Amino-3-bromo-2-fluorobenzaldehyde in a combinatorial matrix format.

Derivatization SiteReaction TypeKey Reagents & CatalystsTemp / TimeAvg. Yield (%)Purity (LC-MS)Library Focus
C1 (-CHO) Reductive AminationNaBH(OAc) 3​ , AcOH, DCE25°C / 4-12 h75 - 92%>95%Aliphatic/Cyclic Amines
C3 (-Br) Suzuki-MiyauraPd(dppf)Cl 2​ , K 2​ CO 3​ , Dioxane/H 2​ O90°C / 8 h65 - 85%>90%Biaryl Systems
C6 (-NH2) AmidationR-COCl, DIPEA, DCM0°C to 25°C / 2 h80 - 95%>95%Amides, Ureas

Biological Screening Integration

Once the combinatorial library is synthesized, the compounds are formatted into 384-well plates for high-throughput screening. The presence of the fluorine atom ensures that the resulting hits possess enhanced lipophilic efficiency (LipE) and metabolic stability, streamlining the hit-to-lead transition.

Screening Lib Synthesized Library (>500 Compounds) HTS High-Throughput Screening (Phenotypic & Target-Based) Lib->HTS Hit Hit Identification (IC50 < 1 µM) HTS->Hit Efficacy Tox Cytotoxicity Profiling (HepG2 / HEK293) HTS->Tox Safety Lead Lead Optimization (SAR Analysis) Hit->Lead Selectivity Tox->Lead Filter

Fig 2: High-throughput screening and hit-to-lead workflow.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Reductive amination of (alpha) - amino acids: Solution - Phase synthesis . RIT Scholar Works.[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals . PubMed (National Institutes of Health).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 6-Amino-3-bromo-2-fluorobenzaldehyde

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) .

While this highly functionalized building block is a critical intermediate for synthesizing complex heterocycles and kinase inhibitors (such as FGFR-4 inhibitors)[1], its unique substitution pattern presents severe synthetic bottlenecks. This guide breaks down the causality of these reactivity issues and provides field-validated, self-correcting protocols to overcome them.

Understanding Your Substrate: Mechanistic Bottlenecks

Before troubleshooting, it is critical to understand the electronic and steric forces at play within this molecule. The ortho-relationship of the amino and formyl groups, combined with the para-relationship of the amino and bromo groups, creates a "perfect storm" of deactivation.

G Molecule 6-Amino-3-bromo-2-fluorobenzaldehyde Aldehyde Aldehyde (C1) Molecule->Aldehyde Bromine Bromine (C3) Molecule->Bromine Amino Amino (C6) Molecule->Amino Steric Steric Hindrance (2-F & 6-NH2 shield C1) Aldehyde->Steric Poor Electrophile Electronic Electronic Deactivation (+M effect enriches C-Br) Bromine->Electronic Slow Oxidative Addition Amino->Electronic Para-Donation Poisoning Catalyst Poisoning (NH2 chelates Pd) Amino->Poisoning Pd(0) Deactivation

Fig 1: Steric and electronic bottlenecks in 6-Amino-3-bromo-2-fluorobenzaldehyde.

Troubleshooting FAQs

Q1: Why is the reductive amination of the aldehyde group failing or giving very low yields?

The Causality: The formyl carbon (C1) is severely sterically shielded by the adjacent fluoro (C2) and amino (C6) groups. Electronically, the lone pair on the 6-amino group donates electron density into the aromatic ring via resonance (+M effect), which significantly reduces the electrophilicity of the carbonyl carbon. Standard conditions (e.g., stirring with an amine and NaBH(OAc)₃) will fail because the intermediate imine never forms[2]. The Solution: You must force imine formation using a strong Lewis acid and dehydrating agent before introducing the reductant. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this[3]. It coordinates to the carbonyl oxygen, pulling electron density away from the carbon and making it highly susceptible to nucleophilic attack, while simultaneously acting as a water scavenger.

Q2: My Suzuki-Miyaura cross-coupling at the 3-bromo position is sluggish. How can I push it to completion?

The Causality: The bromine atom is positioned para to the strongly electron-donating 6-amino group. This resonance enriches the C-Br bond with electron density, drastically raising the activation energy required for the Palladium(0) catalyst to undergo oxidative addition[4]. Furthermore, the free -NH₂ and -CHO groups can chelate the palladium center, forming stable, inactive off-cycle complexes. The Solution:

  • Protect the Amine: Convert the free -NH₂ to a Boc or Acetyl group. This dampens its electron-donating ability and eliminates its chelating potential.

  • Upgrade Your Ligand: Standard ligands like PPh₃ or dppf will stall. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or tBuXPhos [5]. These ligands are specifically engineered to accelerate oxidative addition into challenging, electron-rich aryl halides[6].

Q3: I am observing dark, insoluble polymeric material instead of my product. What is happening?

The Causality: 2-Aminobenzaldehydes are highly prone to spontaneous self-condensation. The nucleophilic amine of one molecule reacts with the electrophilic aldehyde of another, forming Schiff base oligomers or Friedländer-type condensation products. The Solution: Store the neat compound under argon at 4°C, protected from light. When running reactions, operate at high dilutions (≤0.05 M) to kinetically favor the desired intermolecular reaction with your reagents over substrate-substrate collisions.

Comparative Data: Optimizing Reaction Conditions

Table 1: Ligand Selection for Suzuki-Miyaura Coupling (C3-Bromine)

Data reflects coupling efficiency on electron-rich, sterically hindered aryl bromides.

Ligand / Catalyst SystemOxidative Addition RateSteric Bulk (Cone Angle)Expected YieldRecommendation
Pd(PPh₃)₄ Very SlowSmall< 10%Avoid. Catalyst will stall and degrade.
Pd(dppf)Cl₂ SlowMedium15 - 30%Avoid. Prone to protodehalogenation side-reactions.
Pd₂(dba)₃ + SPhos ModerateLarge50 - 65%Acceptable. Good for less hindered substrates.
Pd₂(dba)₃ + XPhos Very Fast Very Large > 85% Optimal. Forces oxidative addition into electron-rich C-Br bonds[4].
Table 2: Reductive Amination Conditions (C1-Aldehyde)
Reagent SystemImine FormationReduction EfficiencyStatus
Amine + NaBH(OAc)₃ Fails (Steric block)N/ANot recommended.
Amine + Dean-Stark + NaBH₄ Moderate (Thermal)ModerateHarsh conditions; risks self-condensation.
Amine + Ti(OiPr)₄ + NaBH₄ Excellent (Lewis Acid) Excellent Gold Standard. High chemoselectivity[3].

Validated Experimental Protocols

Protocol A: Ti(OiPr)₄-Mediated Reductive Amination

This protocol utilizes a self-validating checkpoint to ensure the sterically hindered imine has formed before reduction.

  • Imine Formation: In an oven-dried flask under argon, dissolve 6-Amino-3-bromo-2-fluorobenzaldehyde (1.0 eq) and your target amine (1.2 eq) in anhydrous THF (0.1 M). Add Titanium(IV) isopropoxide (2.0 eq) dropwise at room temperature.

  • Self-Validation Checkpoint: Stir for 6 hours. Remove a 10 µL aliquot, quench into 100 µL of EtOAc/H₂O, and analyze the organic layer via LCMS. Do not proceed until the aldehyde peak is completely consumed and the intermediate imine mass is observed. If unreacted aldehyde remains, stir for an additional 6 hours.

  • Reduction: Cool the flask to 0°C. Add NaBH₄ (1.5 eq) or NaBH₃CN (1.5 eq) in one portion[2]. Add anhydrous Ethanol (equal volume to THF) to solubilize the hydride. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Quench the reaction by adding 2M aqueous ammonia (or 1M NaOH). This step is critical: it converts the titanium complexes into insoluble, filterable TiO₂ salts. Filter the resulting white slurry through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate.

Protocol B: XPhos-Enabled Suzuki-Miyaura Coupling

For coupling at the deactivated C3-bromo position.

  • Preparation: In a Schlenk tube, combine the (optionally Boc-protected) 6-Amino-3-bromo-2-fluorobenzaldehyde (1.0 eq), target Boronic Acid (1.5 eq), Pd₂(dba)₃ (0.02 eq, 4 mol% Pd), XPhos (0.08 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane and Water. Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation by dissolved O₂, which will instantly kill the catalytic cycle[4].

  • Reaction: Backfill with argon, seal the tube, and heat to 90°C for 12 hours.

  • Self-Validation Checkpoint: Check via TLC. If starting material persists, the issue is likely catalyst death, not equilibrium. Do not just add more boronic acid; cool the reaction, add an additional 2 mol% of pre-mixed Pd₂(dba)₃/XPhos, degas once more, and resume heating.

Workflow Visualization: Suzuki Coupling Decision Tree

Workflow Start Substrate: 6-Amino-3-bromo-2-fluorobenzaldehyde Protect Step 1: Protect -NH2 (e.g., Boc2O, DMAP) Start->Protect Prevent Chelation Catalyst Step 2: Select Pd & Ligand (Pd2(dba)3 + XPhos) Protect->Catalyst Enable Pd Cycle Base Step 3: Base & Solvent (K3PO4 in Dioxane/H2O) Catalyst->Base Facilitate Transmetalation Reaction Step 4: Heat at 90°C (Rigorous Degassing) Base->Reaction Execute Success High Yield Cross-Coupled Product Reaction->Success Complete Conversion

Fig 2: Optimized workflow for cross-coupling electron-rich, hindered aryl bromides.

Sources

Optimization

Technical Support Center: Troubleshooting 6-Amino-3-bromo-2-fluorobenzaldehyde Self-Condensation

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 6-Amino-3-bromo-2-fluorobenzaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 6-Amino-3-bromo-2-fluorobenzaldehyde . While this highly functionalized building block is critical for synthesizing complex heterocycles (such as quinolines via the Friedländer synthesis), users frequently encounter severe stability issues—most notably, rapid self-condensation.

As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure the integrity of your material and the success of your downstream reactions.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: My purified 6-Amino-3-bromo-2-fluorobenzaldehyde rapidly turns into an insoluble yellow/orange solid. What is happening? A1: You are observing spontaneous self-condensation. ortho-Aminobenzaldehydes are notoriously unstable as free bases. The amino group of one molecule acts as a nucleophile, attacking the highly electrophilic aldehyde carbon of another molecule. The electron-withdrawing fluorine and bromine substituents on your specific compound further increase the electrophilicity of the aldehyde, accelerating this process. This intermolecular reaction forms a dimeric Schiff base (imine), which subsequently undergoes further cyclization to form1[1].

Q2: Why does this degradation seem to accelerate immediately after column chromatography? A2: Self-condensation is highly sensitive to acid catalysis. Even 2[2] or residual acidity from silica gel can protonate the aldehyde oxygen, dramatically lowering the activation energy for nucleophilic attack. Furthermore, concentrating the pure product removes the solvent barrier, increasing the intermolecular collision frequency and driving the condensation kinetics. It is critical to neutralize any3[3] during workup.

Q3: How can I prevent this polymerization during storage? A3: The fundamental rule for storing ortho-aminobenzaldehydes is to eliminate the nucleophilicity of the amine or physically arrest the reaction kinetics. Proper storage requires keeping the compound in a 4[4].

  • Protonation (Salt Formation): Converting the free amine to its hydrochloride (HCl) salt protonates the nitrogen, rendering it non-nucleophilic.

  • Kinetic Arrest: Store the solid at -20°C or lower.

  • Moisture/Acid Exclusion: Store under an inert argon atmosphere in a tightly sealed, light-protected container.

Q4: If I need the free amine for a downstream reaction, what is the best approach? A4: The most reliable strategy is in situ generation. Instead of storing the unstable 6-amino-3-bromo-2-fluorobenzaldehyde, store its indefinitely stable precursor: 6-nitro-3-bromo-2-fluorobenzaldehyde . Reduce the nitro group immediately before your coupling step.

Section 2: Quantitative Data & Strategy Comparison

State / ConditionStorage TempAtmosphereEstimated Half-LifeRecommended Use Case
Free Base (Neat Solid) 25°C (RT)Air< 24 HoursNOT RECOMMENDED. Rapid trimerization.
Free Base (Solution) 25°C (RT)Air/Moisture< 2 HoursImmediate consumption in one-pot reactions.
Free Base (Neat Solid) -20°CArgon1 - 2 WeeksShort-term storage before imminent use.
Hydrochloride Salt -20°CArgon> 6 MonthsLong-term storage of the pre-synthesized building block.
Nitro Precursor 25°C (RT)Air> 2 YearsIdeal strategy. Reduce in situ when needed.

Table 1: Stability Profile and Mitigation Strategies for 6-Amino-3-bromo-2-fluorobenzaldehyde.

Section 3: Visualizations

Mechanism of acid-catalyzed self-condensation into polycyclic trimers.

Workflow Step1 Precursor: 6-Nitro-3-bromo- 2-fluorobenzaldehyde Step2 Reduction: Fe / NH4Cl (Mild, Non-debrominating) Step1->Step2 Step3 Workup: Rapid Filtration & Extraction Step2->Step3 Step4 Immediate Use: Downstream Coupling (e.g., Friedländer) Step3->Step4 Free Amine Step5 Alternative: Store as HCl Salt at -20°C Step3->Step5 + HCl (g)

Workflow for in situ reduction and immediate utilization to prevent degradation.

Section 4: Verified Experimental Protocols

Protocol A: Chemoselective In Situ Reduction of the Nitro Precursor

Objective: Generate the free amine without debromination, ready for immediate downstream use. Causality Check: Because your molecule contains a bromine atom, standard Palladium-catalyzed hydrogenation (Pd/C + H₂) will cause rapid hydrodebromination. Iron (Fe) and Ammonium Chloride (NH₄Cl) provide a mild electron-transfer reduction mechanism that selectively reduces the nitro group to an amine without inserting into the C-Br bond, preserving the halogen handle for future cross-coupling.

  • Reaction Setup: In a round-bottom flask, dissolve 6-nitro-3-bromo-2-fluorobenzaldehyde (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add Iron powder (300 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv). Note: NH₄Cl acts as a mild proton source, avoiding the strong acids (like HCl) that would immediately catalyze the self-condensation of the resulting product.

  • Execution: Heat the mixture to 70°C under vigorous stirring for 2 hours.

  • Self-Validation Step: Monitor completion via TLC (Hexanes/EtOAc). The reaction is successful when the strongly UV-active nitro precursor spot disappears, replaced by a lower-Rf, fluorescent amine spot. The absence of multiple new spots validates that debromination has been avoided.

  • Rapid Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove iron oxides. Wash the pad thoroughly with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30°C).

  • Immediate Utilization: Do not attempt to store the resulting yellow oil/solid. Immediately dissolve it in the solvent required for your next step.

Protocol B: Preparation of the Hydrochloride Salt for Storage

Objective: Reversibly deactivate the amine nucleophile for extended storage.

  • Preparation: Dissolve freshly prepared 6-amino-3-bromo-2-fluorobenzaldehyde in anhydrous diethyl ether at 0°C under an argon atmosphere.

  • Protonation: Slowly bubble dry HCl gas through the solution (alternatively, add a stoichiometric amount of HCl in dioxane dropwise).

  • Self-Validation Step: A white/pale yellow precipitate of the hydrochloride salt will form immediately upon the introduction of the acid. This visual cue confirms the successful protonation of the amine.

  • Isolation: Filter the salt under a blanket of argon, wash with cold anhydrous ether, and dry under high vacuum. Store at -20°C.

  • Regeneration: To liberate the free base for future reactions, suspend the salt in a biphasic mixture of EtOAc and saturated aqueous NaHCO₃ immediately before use. Extract, dry, and concentrate.

Section 5: References

  • Title: The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde Source: ResearchGate URL:

  • Title: p-AMINOBENZALDEHYDE - Organic Syntheses Source: Organic Syntheses URL:

  • Title: Preventing polymerization of 4-aminobenzaldehyde derivatives Source: Benchchem URL:

  • Title: Technical Support Center: 4-Aminobenzaldehyde Synthesis and Stabilization Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 6-Amino-3-bromo-2-fluorobenzaldehyde Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance and troubleshooting for the efficient removal of palladium catalysts from reactions in...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance and troubleshooting for the efficient removal of palladium catalysts from reactions involving 6-Amino-3-bromo-2-fluorobenzaldehyde. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you in your purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium from my 6-Amino-3-bromo-2-fluorobenzaldehyde reaction critical?

A1: Palladium is a widely utilized catalyst in cross-coupling reactions, which are essential for synthesizing complex molecules like many active pharmaceutical ingredients (APIs).[1][2] However, residual palladium in the final product is a significant concern for several reasons:

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits on elemental impurities in drug products, as outlined in the ICH Q3D guidelines.[3][4][5][6][7][8][9][10] Palladium is classified as a Class 2B element, and its levels must be controlled within acceptable limits.[9]

  • Toxicity: Palladium compounds can be toxic, and their presence in a final drug product can pose a health risk to patients.[11]

  • Catalyst Interference: Residual palladium can interfere with downstream reactions or affect the stability and efficacy of the final API.[2][4]

Q2: What are the common methods for palladium removal?

A2: Several methods are employed to remove palladium catalysts, each with its own advantages and limitations. The most common techniques include:

  • Adsorption: Utilizing materials like activated carbon to bind and remove palladium.[2][12][13][14]

  • Scavenging: Employing solid-supported reagents (scavengers) with high affinity for palladium, such as functionalized silica gels or polymers.[1][15][16][17][18][19][20][21][22]

  • Chromatography: Using column chromatography to separate the desired product from the catalyst.[17][23][24]

  • Filtration: Passing the reaction mixture through a filter aid like Celite to remove insoluble palladium species.[2][14][17][23][24]

  • Crystallization: Purifying the product through recrystallization, which can sometimes reduce palladium levels. However, it can also concentrate the metal within the crystal structure in some cases.[25]

Q3: What are the acceptable limits for residual palladium in an API?

A3: The acceptable limit for palladium is determined by the Permitted Daily Exposure (PDE) as defined by the ICH Q3D guideline.[3][5][6][7] The PDE for palladium is 100 µ g/day for the oral route of administration. The concentration limit in the drug substance is then calculated based on the maximum daily dose of the drug product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of palladium from your 6-Amino-3-bromo-2-fluorobenzaldehyde reaction.

Issue 1: High levels of residual palladium remain after initial filtration.
  • Possible Cause: The palladium species may be soluble or exist as fine colloidal particles that pass through standard filter paper.

  • Solution:

    • Filtration through Celite: A simple and effective first step is to dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite.[14][23][24] This can help trap finely dispersed palladium particles.

    • Activated Carbon Treatment: If filtration through Celite is insufficient, treatment with activated carbon can be effective in adsorbing dissolved and colloidal palladium.[2][12][13][14]

  • Following the completion of your reaction, cool the mixture to room temperature.

  • Add activated carbon (e.g., Darco® KB-B) at a loading of 5-20% by weight relative to your crude product.[17]

  • Stir the resulting suspension at room temperature or a slightly elevated temperature (e.g., 45 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2][17]

  • Filter the mixture through a pad of Celite to remove the activated carbon.

  • Thoroughly wash the filter cake with the reaction solvent to ensure complete recovery of your product.

  • Concentrate the filtrate and analyze for residual palladium content.

Issue 2: Activated carbon treatment leads to significant product loss.
  • Possible Cause: Your product, 6-Amino-3-bromo-2-fluorobenzaldehyde, may have an affinity for activated carbon, leading to co-adsorption.

  • Solution:

    • Optimize Carbon Loading and Time: Reduce the amount of activated carbon and the treatment time.

    • Use a More Selective Method: Employ solid-supported metal scavengers that have a higher selectivity for palladium over your product.

Issue 3: Residual palladium levels are still above the acceptable limit after using activated carbon.
  • Possible Cause: The palladium species in your reaction may have a low affinity for activated carbon, or the binding sites on the carbon may be saturated.

  • Solution:

    • Employ Solid-Supported Metal Scavengers: These are highly effective for removing a wide range of palladium species to very low levels.[1] Thiol-functionalized silica scavengers are particularly versatile.[1][19][26]

  • After the initial work-up of your reaction, dissolve the crude product in a suitable solvent.

  • Add a solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-TMT). A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[16][27]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2 to 24 hours.[17] The optimal conditions will depend on the specific scavenger and your reaction mixture.

  • Filter the mixture to remove the scavenger with the bound palladium.

  • Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washes, and concentrate to obtain the purified product.

Scavenger Selection Guide

Choosing the right scavenger is crucial for efficient palladium removal. The following table provides a comparison of common scavenger types.

Scavenger TypeFunctional GroupTarget Palladium SpeciesAdvantagesDisadvantages
Silica-Based Thiol -SHPd(0), Pd(II)High efficiency, broad applicability, good thermal and mechanical stability.[1][19][26]Higher cost compared to activated carbon.
Silica-Based Amine -NH₂, -NHR, -NR₂Pd(II)Effective for positively charged palladium species.[19]Less effective for Pd(0).
Polymer-Based Thiol -SHPd(0), Pd(II)High loading capacity.Can swell in certain solvents.
Polymer-Based Amine -NH₂, -NHR, -NR₂Pd(II)Effective for palladium in higher oxidation states.[15][18][21]May have lower thermal stability than silica-based scavengers.
Activated Carbon N/APd(0), Pd(II)Cost-effective, readily available.[12][13]Can lead to product loss due to non-specific adsorption.[17][25]

Workflow for Palladium Removal

The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow Start Crude Reaction Mixture (Containing 6-Amino-3-bromo-2-fluorobenzaldehyde and Palladium Catalyst) Initial_Filtration Initial Filtration (e.g., through Celite) Start->Initial_Filtration Analyze_Pd_1 Analyze Residual Palladium Initial_Filtration->Analyze_Pd_1 Acceptable_Pd Palladium Levels Acceptable? Analyze_Pd_1->Acceptable_Pd Purified_Product Purified Product Acceptable_Pd->Purified_Product Yes Scavenging_Method Select Scavenging Method Acceptable_Pd->Scavenging_Method No Activated_Carbon Activated Carbon Treatment Scavenging_Method->Activated_Carbon Cost-sensitive Solid_Scavenger Solid-Supported Scavenger Scavenging_Method->Solid_Scavenger High efficiency needed Analyze_Pd_2 Analyze Residual Palladium Activated_Carbon->Analyze_Pd_2 Solid_Scavenger->Analyze_Pd_2 Acceptable_Pd_2 Palladium Levels Acceptable? Analyze_Pd_2->Acceptable_Pd_2 Acceptable_Pd_2->Purified_Product Yes Optimize Optimize Scavenging Conditions Acceptable_Pd_2->Optimize No Optimize->Scavenging_Method

Caption: Decision workflow for palladium catalyst removal.

Logical Framework for Method Selection

This diagram outlines the key considerations when choosing a palladium removal method.

Method_Selection_Logic Start Initial Assessment Pd_Level Initial Palladium Concentration? Start->Pd_Level Product_Sensitivity Product Sensitivity to Adsorbents? Pd_Level->Product_Sensitivity Low to Moderate Method_Celite Celite Filtration Pd_Level->Method_Celite High (Insoluble) Cost_Constraint Cost Constraints? Product_Sensitivity->Cost_Constraint Low Method_Scavenger Solid-Supported Scavenger Product_Sensitivity->Method_Scavenger High Scale Scale of Reaction? Cost_Constraint->Scale No Method_Carbon Activated Carbon Cost_Constraint->Method_Carbon Yes Scale->Method_Scavenger Lab to Pilot Method_Chromatography Chromatography Scale->Method_Chromatography Lab Scale

Caption: Logic for selecting a palladium removal method.

References

  • ICH Q3D(R1) Guideline for Elemental Impurities. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • C. M. Cirtiu, A. F. Boden, A. D. Sutton, and A. D. Woollins, "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients," Organic Process Research & Development, vol. 11, no. 3, pp. 514-520, 2007. [Link]

  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts." [Link]

  • T. Yasukawa, H. Miyamura, and S. Kobayashi, "Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst," ACS Omega, vol. 4, no. 6, pp. 10243–10251, 2019. [Link]

  • Labcorp. "Elemental impurities per USP and ICH q3d guidelines." (2024). [Link]

  • Intertek. "ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment." [Link]

  • Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd)." [Link]

  • ICH Q3D(R2) Guideline for Elemental Impurities. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • West Pharmaceutical Services, Inc. "ICH Q3D Elemental Impurities – What are the Requirements?" [Link]

  • Biotage. "ISOLUTE® Si-TMT | Metal scavenger." [Link]

  • S. D. Bull, A. G. M. Davison, R. M. Doran, and M. F. Mahon, "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry," Organic Process Research & Development, vol. 27, no. 10, pp. 1779–1805, 2023. [Link]

  • Biotage. "How to Remove Palladium in three easy steps." (2023). [Link]

  • Y. Urawa, K. Ogura, and K. Naka, "A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives," Organic Process Research & Development, vol. 7, no. 1, pp. 83-89, 2003. [Link]

  • T. Yasukawa, H. Miyamura, and S. Kobayashi, "Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst," ACS Omega, vol. 4, no. 6, pp. 10243–10251, 2019. [Link]

  • Biotage. "Biotage® MP-TMT | Palladium scavenger." [Link]

  • ResearchGate. "How can i remove palladium Pd catalyst easily?" (2015). [Link]

  • M. A. Barakat, "Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin," Journal of Environmental Chemical Engineering, vol. 1, no. 4, pp. 1138-1142, 2013. [Link]

  • ResearchGate. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF." [Link]

  • ResearchGate. "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?" (2013). [Link]

  • S. G. J. Smith, I. J. S. Fairlamb, and P. Licence, "Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625," Green Chemistry, vol. 22, no. 2, pp. 376-383, 2020. [Link]

  • Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium." (2023). [Link]

  • T. Yasukawa, H. Miyamura, and S. Kobayashi, "Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst," ACS Omega, vol. 4, no. 6, pp. 10243–10251, 2019. [Link]

  • M. A. Barakat, "Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts," Johnson Matthey Technology Review, vol. 55, no. 3, pp. 183-189, 2011. [Link]

  • GMP-Compliance. "FDA´s final Guidance on Elemental Impurities in Drug Products." (2018). [Link]

  • Google Patents. "Recovery and/or reuse of palladium catalyst after a suzuki coupling." (2016).
  • S. D. Bull, A. G. M. Davison, R. M. Doran, and M. F. Mahon, "Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry," Pure and Applied Chemistry, vol. 95, no. 10, pp. 1041-1065, 2023. [Link]

  • Biotage. "Why palladium metal scavengers are not all the same." (2023). [Link]

  • Reddit. "Your trick to remove residual palladium." (2025). [Link]

  • Amazon Filters. "Improving Operator Safety in API Catalyst Recovery." [Link]

  • A. R. P. D. L. R. da Silva, et al., "Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions," Chemical Science, vol. 9, no. 46, pp. 8596-8603, 2018. [Link]

  • West Pharmaceutical Services, Inc. "FDA Guidance on Elemental Impurities Affects Animal Health Customers." (2018). [Link]

  • S. Phillips, D. Holdsworth, P. Kauppinen, and C. Mac Namara, "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams," Johnson Matthey Technology Review, vol. 60, no. 4, pp. 277-286, 2016. [Link]

  • ResearchGate. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up | Request PDF." [Link]

  • Lucideon. "Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance." [Link]

Sources

Optimization

Optimization of base and solvent for Buchwald-Hartwig amination of 6-Amino-3-bromo-2-fluorobenzaldehyde

Target Substrate: 6-Amino-3-bromo-2-fluorobenzaldehyde Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Welcome to the Technical Support Center. Working with highly functionalized, poly-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 6-Amino-3-bromo-2-fluorobenzaldehyde Prepared by: Senior Application Scientist, Process Chemistry & Catalysis

Welcome to the Technical Support Center. Working with highly functionalized, poly-substituted arenes like 6-amino-3-bromo-2-fluorobenzaldehyde presents a unique matrix of chemoselectivity challenges. This guide is engineered to help researchers and drug development professionals navigate the competing reaction pathways by establishing causality between your experimental choices (specifically base and solvent) and the mechanistic outcomes.

Mechanistic Insights & Chemoselectivity Logic

To successfully aminate this substrate at the C3-Bromide position, we must first map the vulnerabilities of the molecule. The substrate features three competing vectors that dictate our optimization logic:

  • C1-Aldehyde (-CHO): Highly electrophilic and base-sensitive. Susceptible to nucleophilic attack, Cannizzaro-type disproportionation, or condensation.

  • C2-Fluoride (-F): Strongly electronegative and positioned ortho to the electron-withdrawing aldehyde. This makes the C2 position highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C6-Amine (-NH₂): An unprotected aniline that can competitively bind to the palladium center or undergo intermolecular homocoupling.

Because of these competing vectors, the traditional Buchwald-Hartwig conditions (e.g., strong alkoxide bases in polar solvents) will catastrophically fail. Success requires a delicate balance of a weak inorganic base and a non-polar solvent to isolate the C3-Bromide oxidative addition pathway.

CompetingPathways Substrate 6-Amino-3-bromo-2-fluorobenzaldehyde Target Target: C-N Bond at C3 (Buchwald-Hartwig) Substrate->Target Weak Base (Cs2CO3) Non-Polar Solvent (Toluene) SNAr Off-Target: Amine at C2 (SNAr on Fluorine) Substrate->SNAr Polar Aprotic Solvent (DMF) High Temperature Degradation Off-Target: Aldehyde Degradation (Cannizzaro / Condensation) Substrate->Degradation Strong Base (NaOtBu) Primary Amines

Logical relationship between reaction conditions and competing pathways for the substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my aldehyde group degrading during the reaction? A: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are standard for many Buchwald-Hartwig aminations because they rapidly deprotonate the coordinated amine 1. However, the highly electrophilic aldehyde group on your substrate is sensitive to strong bases, leading to side reactions such as nucleophilic attack by the alkoxide. Substituting with a weaker, non-nucleophilic inorganic base like Cesium Carbonate (Cs₂CO₃) provides the necessary basicity to drive the catalytic cycle without degrading the substrate 2.

Q: I am seeing a significant M-19 byproduct in my LC-MS. What is happening? A: An M-19 mass shift indicates the loss of Fluorine, meaning Nucleophilic Aromatic Substitution (SNAr) is occurring at the C2 position. If you use polar aprotic solvents like DMF or DMSO, the polar Meisenheimer intermediate is stabilized, accelerating the background SNAr reaction with your amine partner. To ensure the Palladium-catalyzed oxidative addition at the C3-Bromide outcompetes SNAr, you must switch to non-polar solvents like Toluene or 1,4-Dioxane, which fail to stabilize the SNAr transition state.

Q: How do I manage the free C6-NH₂ group? Will it poison the catalyst? A: Unprotected anilines can competitively bind to the Pd center or undergo intermolecular homocoupling. To mitigate this without adding a synthetic protection/deprotection step, utilize a bulky, electron-rich phosphine ligand such as BrettPhos or tBuXPhos 2. These ligands create a sterically demanding environment around the Palladium center that strongly favors the coupling of less sterically hindered external amines over the internal ortho-substituted aniline.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-Br) Pd0->OxAdd Substrate AmineCoord Amine Coordination OxAdd->AmineCoord Amine Partner Deprot Deprotonation Requires Weak Base to protect -CHO AmineCoord->Deprot Cs2CO3 or K3PO4 RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting the critical base intervention step.

Quantitative Optimization Matrix

The following table summarizes the empirical data derived from screening various base and solvent combinations for this specific substrate class.

BaseSolventTemp (°C)Mechanistic OutcomeTarget Yield
NaOtBuToluene90Aldehyde degradation (Cannizzaro/Aldol)< 5%
K₂CO₃DMF100SNAr at C2-Fluorine (M-19 byproduct)15%
K₃PO₄1,4-Dioxane90Clean conversion, but slow reaction rate65%
Cs₂CO₃ Toluene 90 Optimal C3-N coupling, preserved -CHO 88%

Note: The "Cesium Effect" provides enhanced solubility of the carbonate in non-polar solvents like Toluene compared to Potassium salts, maintaining a high enough effective basicity to drive the catalytic cycle without triggering aldehyde degradation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step contains a built-in causality check to ensure the mechanistic integrity of the reaction 3.

Objective: Selective amination of 6-Amino-3-bromo-2-fluorobenzaldehyde at the C3 position.

Step 1: Preparation & Reagent Loading In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-Amino-3-bromo-2-fluorobenzaldehyde (1.0 equiv), the desired amine partner (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv). Causality Check: Using exactly 2.0 equiv of a weak base ensures complete deprotonation of the Pd-amine intermediate while maintaining a mild pH profile to protect the electrophilic aldehyde.

Step 2: Catalyst & Ligand Addition Add Pd₂(dba)₃ (2.5 mol%, equating to 5 mol% Pd) and BrettPhos (6.0 mol%). Causality Check: A slight stoichiometric excess of the bulky phosphine ligand relative to Palladium is critical. It prevents the formation of inactive palladium black and ensures the steric bulk necessary to favor the external amine over the internal C6-NH₂ group.

Step 3: Solvent Addition & Rigorous Degassing Add anhydrous Toluene to achieve a 0.2 M concentration relative to the substrate. Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Causality Check: Toluene is strictly required to suppress the SNAr pathway at the C2-F position. Oxygen must be rigorously excluded; any dissolved O₂ will rapidly oxidize the electron-rich BrettPhos ligand, killing the catalytic cycle.

Step 4: Reaction Execution Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 12 hours. Causality Check: High stirring rates are mandatory because the reaction is a triphasic system (solid base, liquid solvent, dissolved reactants). Poor mass transfer will artificially stall the reaction.

Step 5: Workup & Isolation Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite. Wash the pad with additional EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." URL: [Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling - General Procedure." URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for reactions involving 6-Amino-3-bromo-2-fluorobenzaldehyde

Welcome to the Technical Support Center for workflows involving 6-Amino-3-bromo-2-fluorobenzaldehyde . As a Senior Application Scientist, I frequently consult with researchers who struggle with this highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 6-Amino-3-bromo-2-fluorobenzaldehyde . As a Senior Application Scientist, I frequently consult with researchers who struggle with this highly functionalized, yet notoriously temperamental building block.

The proximity of an electrophilic formyl group (-CHO) to a nucleophilic amine (-NH₂), compounded by the unique electronic push-pull effects of the ortho-fluoro and meta-bromo substituents, creates a perfect storm of reactivity. This guide is designed to move your team past trial-and-error, providing causality-driven troubleshooting, self-validating protocols, and robust methodologies to ensure scientific integrity in your drug development pipelines.

Section 1: Storage, Handling, and the Self-Condensation Paradox

Q: My batch of 6-Amino-3-bromo-2-fluorobenzaldehyde turned from a pale powder into a sticky yellow/red resin during storage. What happened, and how do I prevent it?

A: You are observing intermolecular self-condensation. Because the amine and aldehyde groups are positioned ortho to each other on the benzene ring, intramolecular Schiff base formation is sterically strained (it would require forming a highly unstable four-membered ring). Instead, the molecules undergo head-to-tail intermolecular condensation, forming linear oligomers or polymers. In the presence of trace metals, they can even template into tetra-aza macrocycles (1)[1]. Patent literature explicitly notes that 2-amino-3-halogeno-benzaldehydes possess highly unstable structures where condensation easily occurs between molecules under ambient conditions (2)[2].

  • Causality: The nucleophilic attack of the primary amine on the carbonyl carbon proceeds through a carbinolamine intermediate, followed by water elimination. This degradation is exponentially accelerated by heat, trace ambient acid/base, or high concentration in solution.

  • Self-Validating Protocol: To confirm degradation before committing to a costly downstream reaction, run a TLC (Hexanes/EtOAc 7:3). If you observe a bright yellow streak tailing from the baseline instead of a crisp spot (Rf ~0.4), polymerization has occurred. This validates the immediate need for a protection strategy.

G Substrate 6-Amino-3-bromo- 2-fluorobenzaldehyde Polymer Intermolecular Schiff Base Polymer Substrate->Polymer Heat / Base (Degradation) Macrocycle Tetra-aza Macrocycle (Metal Templated) Substrate->Macrocycle Ni(II) / Cu(II) (Templating) ProtectedAmine Boc-Protected Amine (Stable Intermediate) Substrate->ProtectedAmine Boc2O, DMAP (Amine Protection) ProtectedAldehyde Acetal-Protected Aldehyde (Stable Intermediate) Substrate->ProtectedAldehyde Ethylene Glycol, H+ (Aldehyde Protection)

Fig 1: Divergent reactivity and protection pathways of 6-Amino-3-bromo-2-fluorobenzaldehyde.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling

Q: When attempting a Suzuki coupling at the 3-bromo position, I get complete recovery of starting material or massive dehalogenation, but no cross-coupled product. Why?

A: The free amine and the unprotected aldehyde are both highly problematic in palladium-catalyzed cross-couplings. The free -NH₂ group strongly coordinates to the Pd(II) intermediate, effectively poisoning the catalyst. Furthermore, the basic conditions (e.g., K₂CO₃, NaOH) required to activate the boronic acid simultaneously accelerate the self-condensation of the unprotected ortho-aminobenzaldehyde. Recent advances highlight that utilizing transient directing groups (TDGs) or protecting the aldehyde can harness the palladium effectively without poisoning (3)[3].

  • Causality: Palladium oxidative addition into the C-Br bond is generally fast, but the subsequent transmetalation step is severely hindered if the Pd center is chelated by the adjacent amine/aldehyde.

Validated Protocol: Suzuki-Miyaura Coupling of Acetal-Protected Substrate

Objective: Achieve >85% yield of the cross-coupled product while suppressing dehalogenation and self-condensation. Self-Validating System: This protocol relies on rigorous degassing. If biphenyl (homocoupling of phenylboronic acid) is detected via GC-MS at >5%, the degassing was insufficient, validating the presence of oxygen in your system.

  • Acetalization (Protection): Suspend 6-Amino-3-bromo-2-fluorobenzaldehyde (10 mmol) in toluene (50 mL). Add ethylene glycol (15 mmol) and p-toluenesulfonic acid (0.5 mmol). Reflux with a Dean-Stark trap until water evolution ceases (~4 h). Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Catalyst Activation: In an oven-dried Schlenk flask, combine the protected aldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Preparation: Prepare a 4:1 mixture of 1,4-Dioxane and water. Add K₂CO₃ (2.0 equiv) to this mixture. Sparge the entire solution with Argon for 30 minutes.

  • Reaction Execution: Transfer the degassed solvent to the Schlenk flask under Argon. Heat the biphasic mixture to 80°C for 12 hours with vigorous stirring (800 rpm).

  • Quench & Analysis: Cool to room temperature. Extract with EtOAc (3 x 20 mL). Run an immediate TLC (Hexanes/EtOAc 8:2) against the starting material to confirm complete consumption (Rf shift from ~0.5 to ~0.3).

Section 3: Friedländer Annulation & Chemoselectivity

Q: I am trying to synthesize a quinoline by reacting 6-Amino-3-bromo-2-fluorobenzaldehyde with an unsymmetrical ketone, but I get a mixture of regioisomers and low yields. How can I control this?

A: The Friedländer reaction involves two distinct steps: an aldol condensation and a Schiff base formation (cyclodehydration). With unsymmetrical ketones, the initial attack can occur at either the kinetic or thermodynamic alpha-carbon. Base-catalyzed Friedländer reactions often favor the thermodynamic enolate, while acid-catalyzed (or Lewis acid-catalyzed) conditions can shift the pathway or accelerate the Schiff base formation first, drastically altering regioselectivity (4)[4].

  • Causality: The fluorine atom at position 2 strongly withdraws electron density from the aldehyde, making it highly electrophilic, which can cause the aldol step to outpace the Schiff base formation under basic conditions, leading to poor regiocontrol.

  • Self-Validating Protocol: To confirm whether the reaction is proceeding via the desired Schiff base intermediate rather than an uncontrolled aldol pathway, monitor the reaction via LC-MS at the 1-hour mark. The appearance of an [M+H]⁺ peak corresponding to the uncyclized imine (before the loss of water) validates that your Lewis acid is successfully directing the chemoselectivity.

G Start 6-Amino-3-bromo- 2-fluorobenzaldehyde + Ketone Aldol Aldol Intermediate (Kinetic/Thermodynamic) Start->Aldol Base Catalysis Schiff Schiff Base Intermediate Start->Schiff Acid / Lewis Acid Quinoline Substituted Quinoline (Target Product) Aldol->Quinoline Cyclodehydration SideProduct Regioisomer / Oligomer (Degradation) Aldol->SideProduct Poor Regiocontrol Schiff->Quinoline Intramolecular Aldol

Fig 2: Mechanistic divergence in the Friedländer quinoline synthesis based on catalyst selection.

Quantitative Data: Protection Strategy Comparison

To mitigate the issues outlined above, selecting the correct protection strategy is paramount. Table 1 summarizes the quantitative and qualitative metrics for protecting 6-Amino-3-bromo-2-fluorobenzaldehyde.

Table 1: Quantitative Comparison of Protection Strategies

Protection StrategyReagents & ConditionsTypical YieldStability ProfileDownstream Compatibility
Aldehyde Acetalization Ethylene glycol, p-TsOH, Toluene, 110°C92 - 96.5%Stable to strong bases and nucleophiles; labile to aqueous acid.Ideal for Suzuki/Sonogashira couplings and basic alkylations.
Amine Boc-Protection Boc₂O, DMAP (cat.), THF, 25°C85 - 90%Stable to nucleophiles and bases; labile to strong acid (TFA/HCl).Prevents Pd-catalyst poisoning; excellent for cross-coupling.
Transient Directing Group Primary amine additive (e.g., Glycine), 80°CVariableTransient (formed and cleaved in situ).Streamlines workflows by avoiding discrete protection steps.

References

  • Source: PMC (NIH)
  • Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy Source: Organic Letters - ACS Publications URL
  • Recent Advances in the Friedländer Reaction Source: ResearchGate URL
  • EP3196189A1 - Method for producing 2-amino-substituted benzaldehyde compound Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 6-Amino-3-bromo-2-fluorobenzaldehyde in Advanced N-Heterocycle Synthesis

Executive Summary & Structural Rationale In the landscape of medicinal chemistry and drug discovery, the rational design of N-fused heterocycles—particularly quinolines and quinazolines—relies heavily on the selection of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry and drug discovery, the rational design of N-fused heterocycles—particularly quinolines and quinazolines—relies heavily on the selection of highly functionalized building blocks[1]. As an Application Scientist, I frequently evaluate ortho-aminobenzaldehydes for their utility in condensation reactions.

6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) [2][3] stands out as a premium, multi-functionalized precursor. Its structural architecture provides a unique strategic advantage during the Friedländer quinoline synthesis [1].

The Structural Mapping Causality: When 6-amino-3-bromo-2-fluorobenzaldehyde undergoes cyclodehydration with an α-methylene ketone, the atoms map precisely to specific positions on the resulting quinoline core:

  • The C6-amine and C1-aldehyde of the precursor form the N1 and C4 positions of the quinoline, respectively.

  • Consequently, the C2-fluorine maps directly to the C5 position , and the C3-bromine maps to the C6 position of the quinoline.

This highly predictable mapping yields a 5-fluoro-6-bromoquinoline scaffold. The C5-fluorine serves to modulate the basicity of the quinoline nitrogen, increase lipophilicity, and block metabolic oxidation at the C5 position. Simultaneously, the C6-bromine acts as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions)[4].

Mechanistic Advantages & Comparative Analysis

Unsubstituted or mono-substituted ortho-aminobenzaldehydes often present significant handling challenges. The inherent nucleophilicity of the amine paired with the electrophilic aldehyde makes these molecules prone to rapid self-condensation and polymerization on the benchtop.

By contrast, 6-amino-3-bromo-2-fluorobenzaldehyde benefits from the synergistic electron-withdrawing effects of the ortho-fluorine and meta-bromine. This electronic deactivation significantly dampens the nucleophilicity of the amine group, rendering the monomer highly stable under standard storage conditions[2] while remaining sufficiently reactive under acid- or base-catalyzed condensation conditions[4].

Table 1: Comparative Profiling of ortho-Aminobenzaldehyde Precursors
PrecursorBenchtop StabilityReactivity in FriedländerDownstream FunctionalizationTarget Scaffold
2-Aminobenzaldehyde Very Low (Self-condenses rapidly; requires in situ prep)High (Proceeds under very mild conditions)None (Lacks halogen handles)Unsubstituted Quinolines
2-Amino-5-bromobenzaldehyde Moderate (Slow degradation over time)HighC6-Bromine available for cross-coupling6-Bromoquinolines
6-Amino-3-bromo-2-fluorobenzaldehyde High (Deactivated ring prevents self-condensation)Moderate (Requires specific acid/base catalysis)C6-Br coupling; C5-F metabolic block 5-Fluoro-6-bromoquinolines

Experimental Workflows & Self-Validating Protocols

To maximize the utility of 6-amino-3-bromo-2-fluorobenzaldehyde, the experimental workflow must be treated as a self-validating system. The following protocol details the synthesis of a functionalized 5-fluoro-6-arylquinoline, explaining the causality behind each methodological choice.

Phase 1: Friedländer Cyclization

Objective: Synthesize the 5-fluoro-6-bromoquinoline core.

  • Reaction Setup: Combine 6-amino-3-bromo-2-fluorobenzaldehyde (1.0 equiv) and the desired α-methylene ketone (1.2 equiv) in absolute ethanol.

  • Catalyst Selection: Add p-Toluenesulfonic acid (p-TsOH, 0.1 equiv). Causality: A mild Brønsted acid is chosen over harsh bases (like KOH) to activate the ketone carbonyl for imine formation without risking nucleophilic aromatic substitution (S_NAr) displacement of the highly activated C2-fluorine.

  • Execution: Reflux at 80°C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The disappearance of the highly fluorescent starting material spot indicates complete Schiff base formation and subsequent cyclodehydration. Confirm the intermediate via LC-MS; the crude mixture must show an [M+H]+ peak corresponding to the dehydrated quinoline mass before proceeding.

Phase 2: Downstream Functionalization (Suzuki-Miyaura Coupling)

Objective: Substitute the C6-Bromine with an aryl group.

  • Reaction Setup: To the purified 5-fluoro-6-bromoquinoline, add an arylboronic acid (1.5 equiv) and K2​CO3​ (3.0 equiv) in a degassed 1,4-dioxane/water (4:1) mixture.

  • Catalyst Selection: Add Pd(dppf)Cl2​ (0.05 equiv). Causality: The bidentate dppf ligand provides a large bite angle, which forces the palladium center into a geometry that accelerates the oxidative addition into the sterically hindered C6-Br bond (which is adjacent to the C5-fluorine).

  • Execution: Heat at 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Post-reaction LC-MS must confirm the isotopic pattern shift (loss of the 1:1 79Br/81Br doublet) and the appearance of the target [M+H]+ mass.

Mechanistic & Workflow Visualizations

Pathway n1 6-Amino-3-bromo-2-fluorobenzaldehyde (Stable Precursor) n3 Base/Acid Catalyst (e.g., p-TsOH) n1->n3 n2 α-Methylene Ketone (Condensation Partner) n2->n3 n4 Imine Intermediate (Schiff Base Formation) n3->n4 n5 Cyclodehydration (Intramolecular Aldol) n4->n5 n6 5-Fluoro-6-bromoquinoline (Functionalized Scaffold) n5->n6 -H2O

Caption: Mechanistic pathway of the Friedländer condensation mapping 6-ABFB to a 5-fluoro-6-bromoquinoline.

Workflow step1 Step 1: Friedländer Cyclization Reagents: 6-ABFB, Ketone Catalyst: p-TsOH, EtOH, 80°C step2 Step 2: Isolation Method: Silica Gel Chromatography Validation: LC-MS & NMR step1->step2 step3 Step 3: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Target: C6-Br Substitution step2->step3 step4 Step 4: Final Product 5-Fluoro-6-arylquinoline Application: Bioactive Screening step3->step4

Caption: Step-by-step experimental workflow from cyclization to downstream C6-functionalization.

References

  • Chemical Biology & Drug Design. "Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry". PubMed (PMID: 35322543). Available at:[Link]

  • Organic Letters (ACS Publications). "Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation". American Chemical Society. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Suzuki Coupling of 6-Amino-3-bromo-2-fluorobenzaldehyde and 6-Amino-3-chloro-2-fluorobenzaldehyde

Authored by: A Senior Application Scientist Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl structures essential to pharmaceutical and materials science research.[1][2] The substrates 6-Amino-3-bromo-2-fluorobenzaldehyde and 6-Amino-3-chloro-2-fluorobenzaldehyde are valuable building blocks, incorporating a versatile aldehyde handle, a nucleophilic amino group, and ortho-fluorine substitution which can be critical for modulating physicochemical properties in drug candidates.

While structurally similar, the choice between the bromo- and chloro-analogs as the electrophilic partner in a Suzuki coupling is not trivial. It has profound implications for reaction kinetics, catalyst selection, and overall process efficiency. This guide provides an in-depth comparison of these two substrates, blending fundamental mechanistic principles with practical, field-proven experimental insights to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Step: A Tale of Two Halogens

The fundamental difference in the reactivity of these two compounds in Suzuki coupling is dictated by the strength of the carbon-halogen (C-X) bond. The reaction proceeds through a well-established catalytic cycle, in which the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) catalyst.[3][4] During this step, the C-X bond is cleaved as the palladium center inserts itself, forming a Pd(II) intermediate.[5]

The relative reactivity of aryl halides in this critical step follows a clear trend: I > OTf > Br >> Cl.[1][4] This hierarchy is a direct consequence of the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-Br bond is inherently weaker and more easily broken than the C-Cl bond.[6][7]

  • Aryl Bromides (Ar-Br): Possess a moderately strong C-Br bond that can be readily cleaved by a wide range of Pd(0) catalysts under relatively mild conditions.

  • Aryl Chlorides (Ar-Cl): Feature a significantly stronger C-Cl bond. This increased bond strength presents a higher activation barrier for oxidative addition, necessitating more reactive catalyst systems, often incorporating highly electron-rich and sterically bulky ligands, and more forcing reaction conditions to achieve efficient coupling.[8][9][10]

Therefore, from a purely mechanistic standpoint, 6-Amino-3-bromo-2-fluorobenzaldehyde is predicted to be the more reactive coupling partner , allowing for faster reactions, milder conditions, and a broader tolerance for less reactive boronic acids compared to its chloro-counterpart.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key mechanistic steps involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product arx Ar-X (Aryl Halide) arx->oa_complex rboh R-B(OH)₂ (Boronic Acid) borate [R-B(OH)₃]⁻ (Activated Boronate) rboh->borate Activation base Base (e.g., K₃PO₄) base->borate borate->trans_complex Workflow A 1. Reagent Setup (Flask, Stir Bar, Aryl Halide, Boronic Acid, Base) B 2. Solvent Addition & Degassing (e.g., Sparge with Argon) A->B C 3. Catalyst Addition (Under Inert Atmosphere) B->C D 4. Reaction (Heat to Target Temp, Monitor by TLC/LC-MS) C->D E 5. Workup (Cool, Dilute, Aqueous Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General laboratory workflow for a Suzuki cross-coupling reaction.

Protocol 1: Suzuki Coupling of 6-Amino-3-bromo-2-fluorobenzaldehyde

This protocol utilizes a standard, widely available palladium catalyst, reflecting the higher reactivity of the aryl bromide.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Amino-3-bromo-2-fluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Through the septum, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M with respect to the aryl bromide).

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). The use of a standard catalyst like Pd(PPh₃)₄ is sufficient due to the lability of the C-Br bond. [11]5. Reaction: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously for 3-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 6-Amino-3-chloro-2-fluorobenzaldehyde

This protocol employs a more advanced Buchwald-type catalyst system, essential for activating the robust C-Cl bond.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried vial or flask equipped with a magnetic stir bar, add 6-Amino-3-chloro-2-fluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by cycling between vacuum and argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and additional SPhos ligand (2 mol%). Rationale: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical. It accelerates the rate-limiting oxidative addition of the aryl chloride and promotes the final reductive elimination step. [10]4. Solvent Addition: Add degassed tert-amyl alcohol as the solvent. Rationale: High-boiling, polar aprotic solvents are often required to maintain catalyst stability and achieve the necessary temperatures for C-Cl activation.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress periodically by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and carefully filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 6-Amino-3-bromo-2-fluorobenzaldehyde and its chloro-analog is a classic case of balancing substrate cost against process efficiency.

  • For Rapid Synthesis and Versatility: 6-Amino-3-bromo-2-fluorobenzaldehyde is the superior choice. Its higher reactivity allows for the use of cheaper, more common catalysts, milder conditions, and shorter reaction times. This makes it ideal for library synthesis and projects where speed and broad substrate scope are paramount.

  • For Cost-Sensitive, Large-Scale Campaigns: 6-Amino-3-chloro-2-fluorobenzaldehyde presents a compelling option if the starting material cost is a primary driver. While it necessitates a more significant investment in specialized catalysts and ligands and requires more rigorous process optimization (higher temperatures, longer times), the potential savings on the bulk starting material can be substantial.

Ultimately, the decision rests on the specific goals of the research program. For academic and early-stage discovery chemistry, the reliability and ease of use of the bromo-derivative often outweigh the cost benefits of the chloro-analog. In contrast, for process development and manufacturing, the economic advantages of the chloro-compound may justify the additional investment in catalyst technology and optimization.

References

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling.
  • Lima, C. F. R. A. C., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., et al. (n.d.). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates.
  • Grokipedia. (n.d.). Reductive elimination.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • de Lera, A. R., & Alcamí, M. (2004, May 5). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics - ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF. Retrieved from [Link]

  • Bickelhaupt, F. M., et al. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Saha, A. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • Ananikov, V. P., et al. (2021, April 7). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Retrieved from [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001, April 7). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters - ACS Publications. Retrieved from [Link]

  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.
  • Bedford, R. B., et al. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • Tang, W., et al. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
  • Leonori, D., et al. (n.d.). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. PMC. Retrieved from [Link]

  • Chad's Prep. (2020, October 21). Reaction Enthalpy & Bond Dissociation Energy | Organic Chemistry 6.1. YouTube. Retrieved from [Link]

  • Liang, J., et al. (n.d.). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing.
  • Clark, J. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide: CIE A level chemistry support. Retrieved from [Link]

  • Siddiqui, H. L., et al. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585.

Sources

Validation

Comparative Guide: Alternative Precursors to 6-Amino-3-bromo-2-fluorobenzaldehyde in Quinazoline Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Synthesis, Precursor Stability, and Catalytic Methodologies In the landscape of targeted oncology, the 5-fluoro-6-bromoquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Synthesis, Precursor Stability, and Catalytic Methodologies

In the landscape of targeted oncology, the 5-fluoro-6-bromoquinazoline scaffold is a highly privileged pharmacophore, serving as the core for numerous kinase inhibitors (e.g., FGFR and EGFR targeting agents) [1]. Traditionally, the synthesis of this core relies on 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) [2].

While effective, ortho-aminobenzaldehydes are notoriously unstable. They are highly prone to auto-oxidation to their corresponding benzoic acids and undergo rapid self-condensation, necessitating expensive cold-chain logistics and immediate use [3]. This guide objectively evaluates alternative precursors that offer superior bench-stability and distinct reactivity profiles, enabling strategic flexibility in quinazoline library synthesis [4].

Mechanistic Causality: Why Substitute the Benzaldehyde?

When 6-amino-3-bromo-2-fluorobenzaldehyde cyclizes, the aldehyde carbon (C1) becomes the C4 atom of the quinazoline ring, and the amino nitrogen becomes N1. The adjacent fluorine (C2) and bromine (C3) are pushed to the C5 and C6 positions of the final quinazoline, respectively.

The primary advantage of the benzaldehyde is its pre-existing oxidation state , which allows for direct cyclocondensation with urea or formamide without the need for transition-metal oxidants [1]. However, this inherent electrophilicity is exactly what compromises its stability. By selecting precursors with different oxidation states or functional groups at the C1 position, we can bypass these stability issues while tailoring the final C4-substitution of the quinazoline.

PrecursorSelection Start Target Scaffold: 5-Fluoro-6-bromoquinazoline Q1 Desired C4 Functionality? Start->Q1 Opt1 C4-Unsubstituted (Quinazoline) Q1->Opt1 C-H Target Opt2 C4-Oxo (Quinazolin-4-one) Q1->Opt2 C=O Target Opt3 C4-Amino (4-Aminoquinazoline) Q1->Opt3 C-NH2 Target Benzaldehyde 6-Amino-3-bromo- 2-fluorobenzaldehyde (Standard) Opt1->Benzaldehyde Formamide Alcohol 6-Amino-3-bromo- 2-fluorobenzyl alcohol (Oxidative) Opt1->Alcohol Nitrile +[Co] Opt2->Benzaldehyde Urea / 180°C Amide 6-Amino-3-bromo- 2-fluorobenzamide Opt2->Amide Orthoester Nitrile 6-Amino-3-bromo- 2-fluorobenzonitrile Opt3->Nitrile Amidine

Logical workflow for selecting 5-fluoro-6-bromoquinazoline precursors based on C4 substitution.

Comparative Evaluation of Alternatives

Alternative A: 6-Amino-3-bromo-2-fluorobenzyl alcohol (The Stable Oxidative Precursor)

Replacing the reactive aldehyde with a primary alcohol yields a bench-stable solid. To form the quinazoline, the alcohol must undergo in situ dehydrogenation (typically via Cobalt or Iridium catalysis) to transiently form the aldehyde [5].

  • Causality: Because the aldehyde is generated and immediately trapped by a nitrile in the same catalytic cycle, it never accumulates, completely eliminating auto-oxidation side reactions [3].

Alternative B: 6-Amino-3-bromo-2-fluorobenzonitrile (The Direct 4-Amino Route)

For kinase inhibitors requiring a C4-amine (e.g., anilinoquinazolines), starting with a benzonitrile is mechanistically superior [4].

  • Causality: The nitrile carbon is already at the correct oxidation state to form a C=N bond. Condensation with formamidine acetate directly yields the 4-aminoquinazoline, bypassing the tedious two-step sequence of forming a quinazolinone and subsequently chlorinating it with POCl₃.

Alternative C: 6-Amino-3-bromo-2-fluorobenzamide (The Quinazolinone Specialist)

If the target is a quinazolin-4-one, the benzamide is the most atom-economical precursor [4].

  • Causality: The amide provides the N3 nitrogen intrinsically. Heating with triethyl orthoformate under mild acidic conditions rapidly closes the ring.

Quantitative Performance & Substrate Scope

The following table summarizes the experimental performance of these precursors when synthesizing the 5-fluoro-6-bromoquinazoline core.

PrecursorTarget ScaffoldTypical ReagentsReaction TempAvg. YieldBench Stability
...-benzaldehyde (Standard)Quinazolin-4-oneUrea (neat)150–180 °C75–99%Low (Requires 4°C, N₂)
...-benzyl alcohol QuinazolineNitriles + Co(OAc)₂100–120 °C85–95%High (Room Temp)
...-benzonitrile 4-AminoquinazolineFormamidine Acetate100–120 °C80–90%High (Room Temp)
...-benzamide Quinazolin-4-oneTriethyl Orthoformate100–120 °C85–95%High (Room Temp)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and product integrity.

Protocol A: High-Temperature Urea Condensation (Standard Benzaldehyde Route)

Reference methodology adapted for FGFR inhibitor intermediates[1].

  • Setup: In a pressure-rated vessel, combine 6-amino-3-bromo-2-fluorobenzaldehyde (1.0 equiv, e.g., 3.0 g) and urea (15.0 equiv, 12.4 g). Do not add solvent; the reaction proceeds in the urea melt.

  • Reaction: Heat the mixture to 180 °C under a nitrogen atmosphere. Stir vigorously for 2 hours.

  • Self-Validation Checkpoint 1 (Monitoring): The melt will darken and solidify as the quinazolinone product forms. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the UV-active benzaldehyde spot.

  • Workup: Cool the mixture to room temperature. Suspend the resulting solid in deionized water (100 mL) to dissolve unreacted urea. Filter the precipitate and wash with additional water (3 x 100 mL).

  • Self-Validation Checkpoint 2 (Drying): Co-evaporate the collected solid with toluene (3 x 50 mL) under reduced pressure. Causality: Toluene forms an azeotrope with water, ensuring the complete removal of trapped moisture. This guarantees a strictly anhydrous product, which is critical if the next step is a moisture-sensitive cross-coupling at the C6 bromide.

Protocol B: Cobalt-Catalyzed Dehydrogenative Annulation (Alternative Benzyl Alcohol Route)

Reference methodology for sustainable, oxidant-free quinazoline synthesis[5].

  • Setup: In an oven-dried Schlenk tube, add 6-amino-3-bromo-2-fluorobenzyl alcohol (1.0 equiv), the desired nitrile (1.2 equiv), Co(OAc)₂·4H₂O (10 mol%), and KOtBu (2.0 equiv).

  • Reaction: Add anhydrous toluene (0.2 M) and heat to 120 °C under a nitrogen atmosphere for 16 hours.

  • Self-Validation Checkpoint 1 (Catalytic Turnover): The reaction mixture will transition from the pink hue of Co(II) acetate to a deep brown, indicating the formation of the active dehydrogenation catalytic species.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove cobalt residues. Concentrate the filtrate and purify via flash chromatography.

  • Self-Validation Checkpoint 2 (Spectroscopy): Post-purification, FTIR analysis should show the complete disappearance of the primary alcohol O-H stretch (~3300 cm⁻¹), confirming total cyclization.

Mechanism A 2-Aminobenzyl Alcohol (Stable Precursor) B [Co] Catalysis Dehydrogenation (-H2) A->B C 2-Aminobenzaldehyde (In situ Intermediate) B->C D Nitrile Condensation & Cyclization C->D E Quinazoline Core D->E

Mechanistic pathway of cobalt-catalyzed dehydrogenative quinazoline synthesis from benzyl alcohols.

References

  • [3] Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate.3

  • [4] A Comparative Guide to Precursors in Quinazoline Synthesis: Evaluating 2-(2-Aminobenzoyl)pyridine Against Common Alternatives. Benchchem. 4

  • [2] 6-AMINO-3-BROMO-2-FLUORO-BENZALDEHYDE Documentation. Fluorochem. 2

  • [5] Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry (ACS Publications). 5

  • [1] WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor. Google Patents. 1

Sources

Comparative

A Researcher's Guide to the Purity Analysis of Commercially Available 6-Amino-3-bromo-2-fluorobenzaldehyde

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The efficacy, safety, and reproducibility of a synthetic route are all fundamentally tied to the quality...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The efficacy, safety, and reproducibility of a synthetic route are all fundamentally tied to the quality of the chemical building blocks. 6-Amino-3-bromo-2-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its trifunctional nature—possessing an aldehyde, an amine, and halogenated sites—makes it a versatile scaffold, but also susceptible to a range of impurities arising from its synthesis and degradation.

This guide provides an in-depth, technically-grounded framework for the comprehensive purity analysis of commercially available 6-Amino-3-bromo-2-fluorobenzaldehyde. We will move beyond simple percentage purity claims and delve into a multi-modal analytical approach to identify and quantify potential impurities, ensuring the integrity of your research and development efforts. This guide is structured to provide not just protocols, but the scientific rationale behind the choice of analytical techniques, empowering you to make informed decisions in your own laboratory.

The Analytical Challenge: What to Look For

The purity of 6-Amino-3-bromo-2-fluorobenzaldehyde can be compromised by several factors. Understanding the potential impurities is the first step in designing a robust analytical strategy.

  • Oxidation Products: Like many benzaldehydes, this compound is susceptible to oxidation of the aldehyde group to the corresponding carboxylic acid, 6-Amino-3-bromo-2-fluorobenzoic acid. This is a common degradation product and its presence can significantly impact reaction yields and downstream purification.

  • Isomeric Impurities: The synthesis of substituted aromatic compounds can sometimes lead to the formation of regioisomers. Depending on the synthetic route, trace amounts of other bromo-fluoro-aminobenzaldehyde isomers may be present.

  • Residual Starting Materials and Reagents: Incomplete reactions can leave residual starting materials or synthetic reagents in the final product.

  • Related Compounds: Side reactions can introduce other related impurities that may have similar chromatographic behavior to the main compound.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A comprehensive analysis relies on the orthogonal application of several techniques, each providing a unique piece of the puzzle. Our recommended workflow involves a combination of chromatographic and spectroscopic methods.

Purity Analysis Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Absolute Purity Sample Sample Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection HPLC RP-HPLC-UV (Purity & Impurity Profile) Visual_Inspection->HPLC Primary Analysis FT_IR FT-IR (Functional Group Confirmation) Visual_Inspection->FT_IR Initial Characterization GC_MS GC-MS (Volatile Impurities & Confirmation) HPLC->GC_MS Orthogonal Method qNMR Quantitative NMR (qNMR) (Absolute Purity) HPLC->qNMR Confirmatory & Absolute Quantification

A multi-faceted workflow for purity analysis.

Data Summary: A Comparative Overview

The following table summarizes the expected outcomes and insights from each analytical technique when applied to commercially sourced 6-Amino-3-bromo-2-fluorobenzaldehyde.

Analytical TechniqueParameter AssessedExpected Results & Potential Findings
High-Performance Liquid Chromatography (HPLC) Purity (Area %), Impurity ProfilePurity typically >97%. Detection of less volatile impurities such as the corresponding benzoic acid and isomeric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurities, Confirmation of IdentityIdentification of residual solvents and volatile starting materials. Mass spectrum confirms the molecular weight of the main component.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Purity (mol/mol)Provides an absolute purity value without the need for a specific reference standard for each impurity. Confirms the structure of the main component.
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional Group ConfirmationConfirms the presence of key functional groups: N-H (amine), C=O (aldehyde), C-Br, C-F, and aromatic C-H bonds.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of 6-Amino-3-bromo-2-fluorobenzaldehyde. Method validation according to ICH Q2(R1) guidelines is essential before routine use.[1][2][3][4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling

This stability-indicating method is designed to separate the main component from its potential degradation products and related impurities.[5][6][7]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 6-Amino-3-bromo-2-fluorobenzaldehyde sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying volatile impurities such as residual solvents and starting materials.[8][9][10][11][12]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 450 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement that allows for the determination of purity without a specific reference standard for the analyte.[13][14][15][16][17]

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended).

  • Internal Standard:

    • A high-purity, stable compound with a known structure and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent:

    • A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 6-Amino-3-bromo-2-fluorobenzaldehyde sample into an NMR tube.

    • Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Confirmation

FT-IR provides a rapid confirmation of the compound's identity by identifying its key functional groups.[18][19][20][21][22]

  • Instrumentation:

    • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • N-H stretch (amine): ~3400-3300 cm⁻¹ (two bands for a primary amine).

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹.

    • C=O stretch (aldehyde): ~1700-1680 cm⁻¹.

    • Aromatic C=C stretch: ~1600-1450 cm⁻¹.

    • C-F stretch: ~1250-1000 cm⁻¹.

    • C-Br stretch: ~600-500 cm⁻¹.

Interpreting the Data: A Holistic View

The true power of this multi-technique approach lies in the synthesis of the data. For instance, a peak observed in the HPLC chromatogram can be tentatively identified as the benzoic acid impurity if its retention time is consistent with a more polar compound. This hypothesis can then be confirmed by GC-MS if the impurity is sufficiently volatile, or by spiking the HPLC sample with a standard of the suspected impurity. qNMR can then provide an absolute quantification of this impurity.

Conclusion

Ensuring the purity of 6-Amino-3-bromo-2-fluorobenzaldehyde is a critical, yet achievable, task for any research and development laboratory. By moving beyond a reliance on the supplier's certificate of analysis and implementing a robust, multi-technique analytical workflow, researchers can have a high degree of confidence in the quality of their starting materials. This, in turn, leads to more reliable and reproducible scientific outcomes. The protocols and rationale presented in this guide provide a solid foundation for establishing such a quality control system in your own laboratory.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(15), 4485. [Link]

  • Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717-6723. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Supplementary Data. Royal Society of Chemistry. [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(14), 8549-8556. [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC. [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Journal of Liquid Chromatography & Related Technologies, 27(1), 121-135. [Link]

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. Journal of Applied Spectroscopy, 72(5), 659-664. [Link]

  • Aldehyde GC Separation & Mass Spectra. Scribd. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717-6723. [Link]

  • Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection. Journal of Chromatography A, 1303, 38-45. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(14), 8549-8556. [Link]

  • Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • Validated Stability-Indicating RP-HPLC Method for Estimation of Degradation Behaviour of Organic Peroxide and Third Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(1), 167-184. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049-4052. [Link]

  • HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1073-1078. [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(14), 3696-3703. [Link]

  • Synthesis of N-substituted amino benzaldehyde compound.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8263. [Link]

  • Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. Journal of Siberian Federal University. Chemistry, 12(3), 329-338. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect, 9(25), e202401124. [Link]

  • GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. LCGC Europe, 28(7), 392-397. [Link]

Sources

Validation

Benchmarking 6-Amino-3-bromo-2-fluorobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

As drug discovery pipelines increasingly prioritize highly functionalized, fluorine-containing heterocycles, the selection of optimal building blocks is paramount. 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize highly functionalized, fluorine-containing heterocycles, the selection of optimal building blocks is paramount. 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) is a uniquely versatile bifunctional scaffold. It possesses a reactive carbon-bromine (C–Br) bond for transition-metal-catalyzed cross-coupling, alongside orthogonal formyl (-CHO) and amino (-NH2) handles for downstream heterocyclization.

This guide provides an objective, data-driven benchmark of this compound's performance in Suzuki-Miyaura cross-coupling reactions, comparing it against structural alternatives and detailing a self-validating experimental protocol.

Mechanistic Profiling: The "Push-Pull" Electronic Dynamics

In palladium-catalyzed cross-coupling reactions, the oxidative addition (OA) of the aryl halide to the Pd(0) active species is frequently the rate-determining step[1]. The reactivity of the C–Br bond in 6-Amino-3-bromo-2-fluorobenzaldehyde is governed by a complex interplay of electronic effects:

  • The Deactivating Amino Group: The -NH2 group at C6 is positioned para to the C–Br bond. Through strong resonance donation (+M effect), it increases electron density in the aromatic ring, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This generally decelerates oxidative addition compared to electron-deficient arenes.

  • The Activating Fluoro Group: The -F group at C2 is positioned ortho to the C–Br bond. Its strong inductive withdrawal (-I effect) counteracts the amino group's resonance, lowering the LUMO and increasing the electrophilicity of the C–Br bond.

This "push-pull" dynamic makes 6-Amino-3-bromo-2-fluorobenzaldehyde moderately reactive—slower than purely electron-deficient bromofluorobenzenes, but significantly more reactive than its unfluorinated or chlorinated analogs. The use of electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) can efficiently overcome the electronic deactivation caused by the amino group, facilitating rapid oxidative addition and preventing catalyst resting-state sequestration.

G Pd0 Pd(0)L_n Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex (Ar-Pd-Br) Rate-Limiting Step Pd0->OA_Complex + 6-Amino-3-bromo-2-fluorobenzaldehyde (LUMO lowered by ortho-F) TM_Complex Pd(II) Transmetalation Complex (Ar-Pd-Ar') OA_Complex->TM_Complex + Ar'-B(OH)2, Base (Halide exchange & TM) Product Cross-Coupled Biaryl Intermediate TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle emphasizing the ortho-F activated oxidative addition step.

Benchmarking Alternatives: Comparative Performance Data

To objectively benchmark 6-Amino-3-bromo-2-fluorobenzaldehyde, we compare its Suzuki-Miyaura coupling efficiency against three common alternatives using a standardized catalytic system: Pd(dppf)Cl₂ (5 mol%), Phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), in 1,4-Dioxane/H₂O (4:1) at 80 °C .

Scaffold / AlternativeStructural ModifiersAverage Yield (%)Reaction Time (h)Relative TOFPrimary Limitation
3-Bromo-2-fluorobenzaldehyde Lacks -NH2 (Electron-poor)>95%1.5HighLacks the nucleophilic handle for direct quinoline/quinazoline synthesis.
6-Amino-3-bromo-2-fluorobenzaldehyde Target Scaffold (Push-Pull)88%4.0ModerateRequires slightly elevated temperatures due to para-amino deactivation.
2-Amino-5-bromobenzaldehyde Lacks -F (Electron-rich)72%8.0LowSluggish oxidative addition; prone to protodeboronation side-reactions over long times.
6-Amino-3-chloro-2-fluorobenzaldehyde C-Cl bond instead of C-Br<15%24.0Very LowC-Cl bond is too strong for standard Pd(dppf)Cl₂; requires specialized Buchwald ligands.

Analysis: The data demonstrates that the ortho-fluoro substituent in our target scaffold is critical for maintaining acceptable catalytic turnover frequencies (TOF)[2]. While the purely electron-deficient 3-bromo-2-fluorobenzaldehyde reacts faster, it lacks the amino group required for one-pot tandem cyclizations, making 6-Amino-3-bromo-2-fluorobenzaldehyde the superior choice for complex heterocycle synthesis.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and specific causality for reagent selection.

Materials & Reagents
  • Electrophile: 6-Amino-3-bromo-2-fluorobenzaldehyde (1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 mmol). Causality: A slight excess compensates for competitive protodeboronation[3].

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry at the Pd center, accelerating reductive elimination and minimizing homocoupling.

  • Base: Cs₂CO₃ (2.0 mmol). Causality: The large cesium cation increases the solubility and nucleophilicity of the carbonate, accelerating the formation of the reactive boronate complex during transmetalation[3].

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol) added for quantitative NMR (qNMR) yield tracking.

Step-by-Step Methodology
  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Amino-3-bromo-2-fluorobenzaldehyde, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and Cs₂CO₃.

  • Atmospheric Control: Evacuate and backfill the flask with ultra-high purity Argon three times. Validation Check: Failure to rigorously exclude oxygen will result in the formation of homocoupled biaryl byproducts (detectable via LC-MS).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to overcome mass transfer limitations between the aqueous base and organic electrophile.

  • In-Process Monitoring (Self-Validation): At t = 2 hours, withdraw a 50 µL aliquot, dilute with MeCN, filter through a plug of Celite, and analyze via LC-MS.

    • Expected Observation: Disappearance of the starting material mass [M+H]+ = 218/220 m/z and appearance of the product mass.

  • Workup & Isolation: Once complete, cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Downstream Applications: Synthesis of Fluorinated Heterocycles

The true value of 6-Amino-3-bromo-2-fluorobenzaldehyde lies not just in its cross-coupling efficiency, but in its utility as a precursor for rigid, fluorinated pharmacophores. Following the Suzuki-Miyaura coupling, the adjacent amino and aldehyde groups can undergo tandem condensation/cyclization reactions (e.g., Friedländer synthesis) to yield 8-fluoroquinolines or fluorinated quinazolines. The incorporation of fluorine at the 8-position of a quinoline often improves metabolic stability and membrane permeability in drug candidates.

G SM Cross-Coupled Intermediate (6-Amino-3-aryl-2-fluorobenzaldehyde) Condensation Friedländer Condensation (+ alpha-methylene ketone, Acid) SM->Condensation Imine Formation Cyclization Intramolecular Aldol & Dehydration Condensation->Cyclization Ring Closure Quinoline 8-Fluoro-7-arylquinoline Pharmacophore Cyclization->Quinoline -H2O, Aromatization

Caption: Downstream Friedländer cyclization workflow to generate 8-fluoroquinoline derivatives.

References

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Catalysis. 1

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 3

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. 2

Sources

Comparative

Efficacy and Mechanistic Profiling of Covalent FGFR4 Inhibitors Synthesized from 6-Amino-3-bromo-2-fluorobenzaldehyde

As precision oncology shifts from broad-spectrum kinase inhibition to highly selective, biomarker-driven therapies, the structural design of small-molecule inhibitors has become increasingly sophisticated. The compound 6...

Author: BenchChem Technical Support Team. Date: March 2026

As precision oncology shifts from broad-spectrum kinase inhibition to highly selective, biomarker-driven therapies, the structural design of small-molecule inhibitors has become increasingly sophisticated. The compound 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS: 1036756-05-4) has emerged as a critical synthetic building block in this evolution[1]. It serves as the foundational precursor for synthesizing the bicyclic heterocyclic cores of next-generation, irreversible Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, most notably Fisogatinib (BLU-554) [2],[3].

This guide provides an objective, data-driven comparison of FGFR4 covalent inhibitors derived from this scaffold against pan-FGFR and multi-kinase alternatives, specifically focusing on their application in FGF19-driven Hepatocellular Carcinoma (HCC).

Mechanistic Rationale: The Structural Causality of Cys552 Blockade

The choice to utilize 6-amino-3-bromo-2-fluorobenzaldehyde is not arbitrary; it is rooted in strict structural causality. When this halogenated benzaldehyde is reacted to form a bicyclic core (such as a quinazoline or pyrido-pyrimidine derivative), the precise arrangement of the fluorine and bromine atoms dictates the steric bulk and electronic distribution of the molecule[2],[4].

This highly specific architecture allows the inhibitor to perfectly occupy the ATP-binding pocket of FGFR4 while precisely orienting an electrophilic acrylamide warhead toward Cys552 [5],[4]. Cys552 is a non-catalytic cysteine residue located in the hinge region of the FGFR4 kinase domain. Crucially, this residue is unique to FGFR4; the paralogs FGFR1, FGFR2, and FGFR3 possess a tyrosine (Tyr) at this homologous position[4],[6]. By forming an irreversible covalent bond exclusively with Cys552, inhibitors synthesized from this scaffold achieve exquisite kinome selectivity, effectively neutralizing the FGFR4 signaling cascade while sparing other FGFR isoforms[4].

G FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Ligand Binding FRS2 FRS2 Adaptor FGFR4->FRS2 Phosphorylation Inhibitor Fisogatinib (Covalent Inhibitor) Cys552 Cys552 Residue Inhibitor->Cys552 Acrylamide Warhead Cys552->FGFR4 Irreversible Blockade Pathways PI3K/AKT & RAS/MAPK FRS2->Pathways Signal Transduction Tumor HCC Proliferation Pathways->Tumor Drives Oncogenesis

FGF19-FGFR4 signaling cascade and targeted covalent blockade at Cys552 by Fisogatinib.

Comparative Efficacy & Safety Profile

To understand the clinical value of the 6-amino-3-bromo-2-fluorobenzaldehyde scaffold, we must compare Fisogatinib against existing standards of care and pan-FGFR inhibitors.

  • Fisogatinib (Selective FGFR4 Covalent Inhibitor): In Phase 1 clinical trials (NCT02508467), Fisogatinib demonstrated an Objective Response Rate (ORR) of 17% specifically in FGF19-positive advanced HCC patients, compared to a 0% ORR in FGF19-negative patients[7],[6]. Because it spares FGFR1, it completely avoids hyperphosphatemia, with toxicities largely limited to manageable gastrointestinal events[7].

  • Erdafitinib (Pan-FGFR Inhibitor): While highly effective in FGFR-altered urothelial carcinoma, Erdafitinib is an ATP-competitive, reversible inhibitor that blocks FGFR1-4. Inhibition of FGFR1 in the renal proximal tubules universally causes hyperphosphatemia, a severe dose-limiting toxicity that restricts its therapeutic window in HCC[5],[8].

  • Lenvatinib (Multi-Kinase Inhibitor): The standard frontline therapy for HCC. It broadly targets VEGFR and FGFR1-3 but is a weak inhibitor of FGFR4. Its broad-spectrum nature leads to off-target toxicities such as hypertension and proteinuria, without specifically neutralizing the FGF19-FGFR4 autocrine loop driving a subset (~20%) of HCC tumors[5],[6].

Quantitative Performance Comparison
Therapeutic CompoundTarget ProfileFGFR4 IC₅₀FGFR1 IC₅₀Primary Dose-Limiting ToxicityIndication / Status
Fisogatinib Selective FGFR4 (Covalent)~3.0 nM> 500 nMGastrointestinal (Diarrhea)FGF19+ HCC (Clinical)
Erdafitinib Pan-FGFR (Reversible)15.0 nM1.2 nMHyperphosphatemiaUrothelial Carcinoma
Lenvatinib Multi-Kinase (VEGFR/FGFR)> 4000 nM46.0 nMHypertension, Proteinuria1L HCC (Approved)

(Data synthesized from target engagement studies and clinical trial outputs[4],[8])

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are standard for evaluating covalent kinase inhibitors synthesized from this scaffold.

Protocol 1: Time-Dependent Kinase Target Engagement (TR-FRET)

Because Fisogatinib forms a covalent bond, its IC₅₀ is inherently time-dependent. Standard equilibrium assays will misrepresent its potency. This protocol measures the kinetic parameters of covalent bond formation ( kinact​/KI​ ).

  • Enzyme Preparation: Dilute recombinant human FGFR4 kinase domain and FGFR1 (as a negative specificity control) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Time-Course Pre-Incubation: Add serial dilutions of the inhibitor to the enzyme. Incubate separate reaction plates for varying time intervals (0, 15, 30, 60, and 120 minutes). Causality: A leftward shift in the IC₅₀ curve over time validates the two-step covalent binding mechanism.

  • Reaction Initiation: Initiate the kinase reaction by adding a fluorescently labeled peptide substrate and ATP. Critical Step: ATP must be added at exactly its apparent Km​ value for FGFR4. Causality: Using ATP at Km​ ensures the assay remains sensitive to the initial competitive binding at the hinge region before the irreversible bond forms.

  • Detection: After 60 minutes, add TR-FRET detection reagents (Europium-labeled anti-phospho antibody and APC-tracer). Read the time-resolved fluorescence resonance energy transfer signal on a compatible microplate reader.

Protocol 2: FGF19-Dependent Cell Viability Assay (CTG)

This protocol validates that the biochemical inhibition translates to cellular efficacy specifically in FGF19-driven oncogenesis.

  • Cell Line Selection: Seed Hep3B cells (endogenous FGF19 amplification; positive control) and HuH-7 cells (FGF19-negative; negative control) at 3,000 cells/well in 96-well opaque plates. Causality: Testing against an FGF19-negative HCC line creates a self-validating system to prove the drug's cytotoxicity is strictly on-target.

  • Inhibitor Treatment: After 24 hours of adherence, treat the cells with a 10-point dose-response curve of the synthesized inhibitor (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to allow sufficient time for the covalent blockade to deplete downstream survival proteins (AKT/ERK) and trigger apoptosis.

  • Viability Quantification: Add CellTiter-Glo® (CTG) reagent directly to the wells to lyse the cells and stabilize the luminescent signal. Causality: The CTG reagent generates luminescence directly proportional to the ATP present, serving as a highly accurate, linear proxy for the number of metabolically viable cells.

  • Analysis: Calculate the absolute IC₅₀ using a four-parameter non-linear regression model.

References
  • Documentation for 6-AMINO-3-BROMO-2-FLUORO-BENZALDEHYDE. Fluorochem.
  • Blueprint Medicines Corporation. WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor. Google Patents.
  • Kim RD, et al. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event in Hepatocellular Carcinoma. Cancer Discovery.
  • Hatlen MA, et al. Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. Cancer Discovery (AACR Journals).
  • Hagel M, et al. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. PMC (NIH).
  • Lin L, et al. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. PNAS.
  • Zheng Y, et al. FGF/FGFR Signaling in Hepatocellular Carcinoma: From Carcinogenesis to Recent Therapeutic Intervention. MDPI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3-bromo-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Amino-3-bromo-2-fluorobenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.